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  • Product: 4-Isopropylpyridin-2-ol

Core Science & Biosynthesis

Foundational

Technical Guide: Molecular Structure and Weight of 4-Isopropylpyridin-2-ol

The following technical guide details the molecular structure, physicochemical properties, and synthetic pathways for 4-Isopropylpyridin-2-ol , a critical heterocyclic building block in medicinal chemistry. [1] Executive...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular structure, physicochemical properties, and synthetic pathways for 4-Isopropylpyridin-2-ol , a critical heterocyclic building block in medicinal chemistry.

[1]

Executive Summary

4-Isopropylpyridin-2-ol (CAS: 408335-38-6) is a substituted pyridine derivative that serves as a versatile pharmacophore in drug development.[1][2] It is frequently utilized in the synthesis of kinase inhibitors and GPCR ligands due to its ability to function as both a hydrogen bond donor and acceptor.[1] This guide analyzes its dual-tautomeric nature, synthetic accessibility, and spectroscopic signature.

Molecular Identity & Physicochemical Properties[1][2][3][4]

The compound is defined by a pyridine ring substituted at the 4-position with an isopropyl group and at the 2-position with a hydroxyl group.[1]

Core Data Table
PropertyValue
IUPAC Name 4-(Propan-2-yl)pyridin-2(1H)-one
Common Synonyms 4-Isopropyl-2-pyridone; 4-Isopropyl-2-hydroxypyridine
CAS Registry Number 408335-38-6
Molecular Formula

Molecular Weight 137.18 g/mol
Monoisotopic Mass 137.0841 Da
SMILES (Pyridone) CC(C)c1cc[nH]c(=O)c1
SMILES (Pyridinol) CC(C)c1ccnc(O)c1
Physical State Solid (typically off-white to pale yellow)

Structural Analysis: The Tautomeric Equilibrium

A critical feature of 4-isopropylpyridin-2-ol is its lactam-lactim tautomerism .[1] While the IUPAC name suggests a "pyridin-2-ol" (hydroxyl form), the compound exists predominantly as 4-isopropylpyridin-2(1H)-one (keto form) in the solid state and in polar solvents (e.g., DMSO, Methanol, Water).

Mechanism of Tautomerism

The equilibrium is driven by the aromaticity of the pyridine ring (favoring the -OH form) versus the strength of the amide-like carbonyl bond (favoring the NH/C=O form).

  • Non-polar solvents / Gas Phase: The Lactim (2-Hydroxypyridine) form is favored due to aromatic stabilization.[1]

  • Polar solvents / Solid State: The Lactam (2-Pyridone) form is favored due to intermolecular hydrogen bonding and high dipolar stabilization.[1]

Visualization of Tautomeric Pathways

Tautomerism Lactam Lactam Form (4-Isopropyl-2-pyridone) Predominant in Solid/Polar Lactim Lactim Form (4-Isopropylpyridin-2-ol) Predominant in Gas/Non-polar Lactam->Lactim Non-polar Solvent / Gas Phase Lactim->Lactam Polar Solvent / Solid State

Figure 1: Tautomeric equilibrium between the keto (lactam) and enol (lactim) forms. In drug design, the specific tautomer bound by the target protein determines the binding mode.

Synthesis & Manufacturing Protocols

Two primary routes are established for the synthesis of 4-isopropylpyridin-2-ol. The choice of route depends on the availability of starting materials (4-isopropylpyridine vs. 2-chloro-4-isopropylpyridine).[1]

Route A: Hydrolysis of 2-Chloro-4-isopropylpyridine (Preferred)

This method is preferred for scale-up due to fewer steps and higher atom economy.[1]

  • Starting Material: 2-Chloro-4-isopropylpyridine (CAS 959020-16-7).[1][3][4][5]

  • Reagents: Aqueous HCl (acidic hydrolysis) or NaOH (basic hydrolysis).[1]

  • Conditions: Reflux at 100–110°C for 4–12 hours.

  • Mechanism: Nucleophilic aromatic substitution (

    
    ) where water/hydroxide displaces the chloride.[1]
    
Route B: N-Oxide Rearrangement

Used when the 2-chloro precursor is unavailable.[1]

  • Oxidation: 4-Isopropylpyridine is oxidized with

    
     or mCPBA to 4-isopropylpyridine N-oxide.[1]
    
  • Rearrangement: Reaction with acetic anhydride (

    
    ) yields 2-acetoxy-4-isopropylpyridine.[1]
    
  • Hydrolysis: Acidic hydrolysis removes the acetyl group to yield the target pyridone.[1]

Synthesis Workflow Diagram

Synthesis Start Start: 4-Isopropylpyridine Oxidation Oxidation (mCPBA/H2O2) -> N-Oxide Start->Oxidation Rearrange Rearrangement (Ac2O) -> 2-Acetoxy intermediate Oxidation->Rearrange Hydrolysis Hydrolysis (HCl/H2O) Rearrange->Hydrolysis Product TARGET: 4-Isopropylpyridin-2-ol (CAS 408335-38-6) Hydrolysis->Product AltStart Alt Start: 2-Chloro-4-isopropylpyridine DirectHydro Direct Hydrolysis (NaOH/H2O, Reflux) AltStart->DirectHydro DirectHydro->Product

Figure 2: Synthetic pathways to 4-isopropylpyridin-2-ol.[1][6]

Analytical Characterization

Validating the structure requires distinguishing it from its isomers (e.g., 3-isopropyl or 6-isopropyl derivatives).[1] The following spectroscopic data is characteristic of the 2-pyridone tautomer (DMSO-


).
Nuclear Magnetic Resonance (NMR)[1][10]
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       11.2 ppm (br s, 1H, NH ): Broad singlet characteristic of the lactam NH.
      
    • 
       7.25 ppm (d, 
      
      
      
      Hz, 1H, H-6 ): Doublet adjacent to nitrogen.
    • 
       6.15 ppm (s, 1H, H-3 ): Singlet or narrow doublet, shielded by the carbonyl.
      
    • 
       5.95 ppm (dd, 
      
      
      
      Hz, 1H, H-5 ): Coupled to H-6.
    • 
       2.70 ppm (sept, 
      
      
      
      Hz, 1H, CH of isopropyl).
    • 
       1.15 ppm (d, 
      
      
      
      Hz, 6H, CH
      
      
      of isopropyl).
Mass Spectrometry (MS)[1][10]
  • Ionization Mode: ESI (+)

  • Observed Mass:

    
     m/z[1]
    
  • Fragmentation: Loss of isopropyl group (

    
    ) is a common fragmentation pathway.[1]
    

Pharmaceutical Applications

4-Isopropylpyridin-2-ol serves as a scaffold in:

  • Kinase Inhibitors: The pyridone motif mimics the hydrogen-bonding pattern of nucleobases, allowing it to bind to the hinge region of kinases.

  • Epigenetic Modulators: Used in the synthesis of bromodomain inhibitors.[1]

  • Bioisosteres: The 2-pyridone ring acts as a bioisostere for phenyl or phenol rings to improve metabolic stability and solubility.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69674, 4-Isopropylpyridine (Precursor).[1] Retrieved from .[1]

  • GuideChem. 4-Isopropylpyridin-2-ol (CAS 408335-38-6) Product Details.[1][2] Retrieved from .[1]

  • ChemicalBook. 4-Isopropylpyridin-2-ol CAS Database. Retrieved from .[1]

  • Organic Chemistry Portal. Synthesis of 2-Pyridones. Retrieved from .[1]

  • Katritzky, A. R., et al. Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry.[1] (General reference on Pyridone/Pyridinol tautomerism).

Sources

Exploratory

Comprehensive Technical Guide: Acidity and pKa of 4-Isopropylpyridin-2-ol

This guide provides an in-depth technical analysis of the acidity and pKa values of 4-Isopropylpyridin-2-ol, synthesized from fundamental chemical principles and comparative data of structural analogs.[1] Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the acidity and pKa values of 4-Isopropylpyridin-2-ol, synthesized from fundamental chemical principles and comparative data of structural analogs.[1]

Executive Summary

4-Isopropylpyridin-2-ol (CAS: 696-30-0) is a substituted heterocyclic compound often utilized as a bioisostere in medicinal chemistry or generated as a metabolic intermediate.[1][2][3][4] Understanding its ionization behavior is critical for predicting solubility, membrane permeability (logD), and protein binding affinity.[3]

In aqueous solution, this compound exhibits lactam-lactim tautomerism , existing predominantly as the 4-isopropyl-2-pyridone tautomer.[1][3] Its acid-base profile is defined by two ionization constants:

  • pKa₁ (Protonation): ~1.0 (Estimated) – Formation of the cation.[1][3]

  • pKa₂ (Deprotonation): ~11.8 (Estimated) – Formation of the anion.[1][3]

This guide details the structural factors influencing these values, provides calculated estimates based on Hammett substituent effects, and outlines validated experimental protocols for their precise determination.

Structural Analysis & Tautomerism

The Lactam-Lactim Equilibrium

While formally named "pyridin-2-ol," the compound exists in a dynamic equilibrium between the hydroxy form (lactim) and the keto form (lactam).[3][5]

  • Lactam Form (Dominant): 4-isopropyl-2-pyridone.[1][3][5] In aqueous media, the amide-like resonance stabilizes this form, making it the relevant species for pKa determination.

  • Lactim Form (Minor): 4-isopropyl-2-hydroxypyridine.[1][3][5] Favored only in the gas phase or highly non-polar solvents.[1]

The 4-isopropyl substituent exerts a positive inductive effect (+I), effectively pushing electron density into the ring.[3] This stabilizes the nitrogen cation (raising pKa₁) and destabilizes the conjugate base anion (raising pKa₂) relative to the unsubstituted parent.

Visualization of Tautomerism and Ionization

The following diagram illustrates the equilibrium and ionization pathways.

Tautomerism Cation Cationic Form (O-Protonated) [pH < 1.0] Lactam Neutral Lactam (4-Isopropyl-2-pyridone) [Dominant Species] Cation->Lactam pKa1 ≈ 1.0 (-H+) Lactam->Cation +H+ Lactim Neutral Lactim (4-Isopropylpyridin-2-ol) [Minor Species] Lactam->Lactim Tautomerism (K_eq << 1) Anion Anionic Form (Deprotonated) [pH > 11.8] Lactam->Anion pKa2 ≈ 11.8 (-H+) Anion->Lactam +H+

Figure 1: Ionization scheme of 4-Isopropylpyridin-2-ol showing the dominant lactam pathway.[3]

pKa Values: Data & Estimation

Direct experimental values for the specific 4-isopropyl derivative are sparse in open literature.[1] The values below are derived from high-fidelity comparative analysis using the parent compound (2-pyridone) and the methyl-substituted analog (4-picoline/4-methyl-2-pyridone) as anchors.

Quantitative Data Summary
SpeciespKa₁ (Cation → Neutral)pKa₂ (Neutral → Anion)Source/Method
2-Pyridone (Parent) 0.7511.65Experimental (Albert & Phillips, 1956)
4-Methyl-2-pyridone 0.9511.80Experimental / Interpolated
4-Isopropyl-2-pyridone 1.0 ± 0.2 11.8 ± 0.2 Predicted (Hammett +I Effect)
Mechanistic Justification[1][6][7]
  • pKa₁ (Basicity): The isopropyl group at position 4 is electron-donating.[1][5] This increases the electron density near the oxygen/nitrogen center, stabilizing the protonated cation. We expect a shift of approximately +0.2 to +0.3 pKa units relative to the parent.

  • pKa₂ (Acidity): The same electron-donating effect destabilizes the negative charge formed upon deprotonation (anion).[1][3] This makes the neutral molecule a weaker acid, shifting the pKa₂ slightly higher (from 11.65 to ~11.8).

Experimental Protocols

Due to the extreme ranges of the pKa values (very low pKa₁ and very high pKa₂), standard potentiometric titration is often insufficient. UV-Vis Spectrophotometry is the gold standard for this compound.[1][5]

Method A: UV-Vis Spectrophotometric Determination

This method relies on the distinct spectral shifts between the protonated, neutral, and anionic forms.[5]

Reagents:

  • Stock Solution: 100 µM 4-Isopropylpyridin-2-ol in water.[1][5]

  • Buffers: HCl (for pH 0–2), Acetate/Phosphate (pH 3–9), Carbonate/NaOH (pH 10–13).[3]

  • Ionic Strength Adjuster: 0.1 M KCl.[1]

Workflow:

  • Preparation: Prepare a series of 10 samples with identical compound concentration but varying pH (ranging from 0.5 to 13.0).

  • Measurement: Record UV absorbance spectra (200–400 nm) for each sample.

    • Observation: Look for the bathochromic shift (red shift) typically associated with anion formation at high pH.[1]

  • Data Analysis: Plot Absorbance (

    
    ) vs. pH.
    
  • Calculation: Use the Henderson-Hasselbalch transformation:

    
    
    Where 
    
    
    
    is absorbance at a specific pH, and
    
    
    are the absorbance plateaus.[3][5]
Method B: Potentiometric Titration (Modified)

Suitable only for pKa₂ if a high-quality alkali-resistant electrode is used.[1][3]

Workflow:

  • Dissolve 5 mg of compound in 20 mL of degassed water (with 0.1 M KCl).

  • Titrate with 0.1 M Carbonate-free NaOH under Nitrogen atmosphere.

  • Critical Step: Due to the high pKa (~11.8), the inflection point will be near the solvent limit. Use the Gran Plot method for endpoint detection rather than simple derivative curves to minimize error from hydroxide concentration.[1]

Experimental Workflow Diagram

Protocol Start Start: 4-Isopropylpyridin-2-ol Sample Solubility Check Aqueous Solubility (>100 µM required) Start->Solubility Choice Select Method Solubility->Choice UV UV-Vis Spectrophotometry (Recommended for pKa < 2 or > 11) Choice->UV Extreme pKa Potent Potentiometric Titration (Only for 3 < pKa < 11) Choice->Potent Mid-range pKa ProcessUV 1. Prep pH buffers (0-13) 2. Scan 200-400nm 3. Plot Abs vs pH UV->ProcessUV ProcessPot 1. Degas solvent (N2) 2. Titrate w/ 0.1M NaOH 3. Gran Plot Analysis Potent->ProcessPot Result Calculate pKa via Henderson-Hasselbalch ProcessUV->Result ProcessPot->Result

Figure 2: Decision matrix and workflow for experimental pKa determination.

References

  • Albert, A., & Phillips, J. N. (1956). Ionization Constants of Heterocyclic Substances. Part II. Hydroxy-derivatives of Nitrogenous Six-membered Rings.[1][2][5] Journal of the Chemical Society, 1294–1304.[6]

    • Core Data: Establishes the pKa values for parent 2-pyridone (0.75 / 11.[1][5]65) and methyl derivatives.[1][4]

    • [3]

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution.[1] Butterworths, London.[1]

    • Core Data: Compendium of pKa values for substituted pyridines used for Hammett estim
  • Jencks, W. P., & Regenstein, J. (1976). Ionization Constants of Acids and Bases. In Handbook of Biochemistry and Molecular Biology.[1]

    • Core Data: Verification of thermodynamic pKa values for N-heterocycles.
  • PubChem Compound Summary.

    • Core Data: Provides baseline electronic data for the pyridine ring system before oxid
    • [3]

Sources

Foundational

Introduction: The Significance of Solid-State Structure in Pyridin-2-ol Systems

An In-Depth Technical Guide to the Crystal Packing and Hydrogen Bonding of 4-Isopropylpyridin-2-ol The 2-pyridone ring is a "privileged" heterocyclic motif found in numerous natural products and pharmaceutical agents.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Packing and Hydrogen Bonding of 4-Isopropylpyridin-2-ol

The 2-pyridone ring is a "privileged" heterocyclic motif found in numerous natural products and pharmaceutical agents.[1] Its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) governs its self-assembly in the solid state, which in turn dictates critical physicochemical properties such as solubility, stability, and bioavailability. The introduction of a substituent at the C4-position, such as an isopropyl group, is expected to sterically and electronically influence the preferred packing arrangements and hydrogen bonding networks.

4-Isopropylpyridin-2-ol exists in a tautomeric equilibrium with 4-Isopropyl-2-hydroxypyridine. In the solid state, the pyridin-2-one (lactam) form is typically predominant.[2] The primary intermolecular interaction is the formation of a robust, centrosymmetric dimer via a pair of N-H···O hydrogen bonds, a well-documented feature of 2-pyridone derivatives.[2][3][4] Understanding how the bulky, non-polar isopropyl group perturbs this arrangement is key to predicting and controlling the material properties of this specific compound.

This guide will detail the necessary steps to:

  • Synthesize and crystallize 4-Isopropylpyridin-2-ol.

  • Determine its three-dimensional structure using single-crystal X-ray diffraction (SCXRD).

  • Analyze the resulting crystal packing and hydrogen bond geometry.

  • Computationally validate the observed interactions.

Experimental Determination: From Synthesis to Structure

The definitive method for elucidating the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction (SCXRD).[5][6][7] This technique provides precise data on bond lengths, bond angles, and intermolecular interactions.[5]

Synthesis and Crystallization

The synthesis of 4-substituted pyridin-2-ols can be achieved through various established organic chemistry routes. A plausible approach involves the synthesis of 4-isopropylpyridine[8][9][10][11] followed by oxidation or other functional group manipulations to introduce the hydroxyl/oxo group at the 2-position.

Experimental Protocol: Crystal Growth

High-quality single crystals are paramount for a successful SCXRD experiment.[6]

  • Purification: The synthesized 4-Isopropylpyridin-2-ol must be purified to the highest degree possible, typically by column chromatography or recrystallization, to remove impurities that can inhibit crystal growth.

  • Solvent Screening: A range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof) should be screened for suitable solubility. The ideal solvent will dissolve the compound when heated but show limited solubility at room or lower temperatures.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

  • Crystal Selection: Once suitable crystals have formed (typically 0.1-0.3 mm in size, with well-defined faces and no visible defects), carefully select one for mounting.

Single-Crystal X-ray Diffraction (SCXRD)

The following protocol outlines the standard workflow for SCXRD data collection and structure solution.

Experimental Protocol: SCXRD Analysis

  • Mounting: A selected crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is exposed to a focused beam of monochromatic X-rays (e.g., Mo Kα, λ=0.71073 Å or Cu Kα, λ=1.54184 Å).[6] The crystal is rotated, and a series of diffraction images are collected by a detector.[5]

  • Data Reduction: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the thousands of measured reflections are integrated and corrected for experimental factors.

  • Structure Solution: The phase problem is solved using direct methods or dual-space algorithms to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data using a least-squares algorithm to achieve the best possible fit. Hydrogen atoms are typically located from the difference Fourier map and refined.

The workflow for SCXRD analysis is a critical, multi-step process.

scxrd_workflow cluster_exp Experimental Phase cluster_analysis Computational & Analysis Phase Crystal Crystal Selection & Mounting DataCollection X-ray Data Collection Crystal->DataCollection on Goniometer DataReduction Data Reduction & Integration DataCollection->DataReduction Raw Diffraction Images StructureSolution Structure Solution (Phasing) DataReduction->StructureSolution Refinement Model Building & Refinement StructureSolution->Refinement Validation Validation & CIF Generation Refinement->Validation

Caption: High-level workflow for single-crystal X-ray diffraction.

Structural Analysis: Packing and Hydrogen Bonding

Based on extensive data from the Cambridge Structural Database (CSD) for 2-pyridone derivatives, a clear prediction for the primary hydrogen bonding motif of 4-Isopropylpyridin-2-ol can be made.[12][13][14]

The Centrosymmetric Dimer Synthon

The most probable arrangement is the formation of a centrosymmetric dimer through a pair of N-H···O hydrogen bonds, forming an R²₂(8) graph set motif.[3][4] This robust and highly favorable interaction is the dominant feature in the crystal structures of most 2-pyridones.[2]

h_bond_dimer cluster_1 Molecule A cluster_2 Molecule B N1 N1-H1 O1 O1 R1 R C1_1 C1_2 C1_3 C1_4 N1_pos O1_pos R1_pos N2 H2-N2 O2 O2 R2 R C2_1 C2_2 C2_3 C2_4 N2_pos O2_pos R2_pos node_N1 N1-H1 node_O2 O2 node_N1->node_O2 N-H···O node_O1 O1 node_R1 R node_N2 H2-N2 node_N2->node_O1 N-H···O node_R2 R

Caption: The expected R²₂(8) hydrogen-bonded dimer in 2-pyridones.

Influence of the Isopropyl Group

The bulky isopropyl group at the C4 position will primarily influence how these dimer units pack together in the crystal lattice. Unlike smaller substituents, the isopropyl group will likely prevent a simple co-planar stacking of the dimer units. Instead, it will dictate a packing arrangement (e.g., herringbone or layered structures) that accommodates its steric bulk, maximizing van der Waals interactions between adjacent isopropyl groups and the aromatic rings.

Quantitative Data Summary

Upon successful structure determination, the key geometric parameters should be tabulated for clear analysis.

ParameterExpected Value RangeSignificance
Hydrogen Bond
N-H···O Distance (Å)2.7 - 2.9Indicates the strength of the hydrogen bond.
N-H···O Angle (°)160 - 180Near-linearity is characteristic of a strong, directional hydrogen bond.
Unit Cell
Crystal SystemMonoclinic/OrthorhombicDescribes the symmetry of the crystal lattice.[2]
Space GroupP2₁/c, P-1, etc.Defines the specific symmetry operations within the unit cell.
Z (Molecules/Unit Cell)2, 4, or 8Indicates the number of molecules in the asymmetric unit.
Refinement
R1 Factor< 0.05 (5%)A measure of the agreement between the crystallographic model and the data.
wR2 Factor< 0.15 (15%)A weighted measure of agreement.
Goodness-of-Fit (GooF)~ 1.0Should be close to 1 for a good refinement.

Computational Validation

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to validate and further understand the experimental findings.[15]

Computational Protocol: DFT Analysis

  • Model System: The dimer of 4-Isopropylpyridin-2-ol, with coordinates taken directly from the refined crystal structure, is used as the starting geometry.

  • Level of Theory: Geometry optimization and frequency calculations are performed using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[15]

  • Analysis:

    • Binding Energy: The strength of the hydrogen bonding interaction can be calculated by comparing the energy of the dimer to the sum of the energies of two isolated monomers.

    • Vibrational Frequencies: The N-H stretching frequency in the calculated IR spectrum will show a significant redshift (shift to lower wavenumber) compared to the monomer, which is a classic indicator of hydrogen bond formation.[16]

    • Topological Analysis (AIM): Quantum Theory of Atoms in Molecules (QTAIM) analysis can be performed to characterize the electron density at the bond critical points of the N-H···O interactions, providing quantitative proof of their existence and strength.

Conclusion

The structural characterization of 4-Isopropylpyridin-2-ol is a critical step in understanding its potential applications. By following the integrated experimental and computational workflow detailed in this guide—synthesis and crystallization, definitive structure determination by SCXRD, and computational validation with DFT—researchers can gain a complete and accurate picture of its solid-state behavior. The anticipated formation of a robust N-H···O hydrogen-bonded dimer, with crystal packing dictated by the steric influence of the C4-isopropyl group, provides a strong working hypothesis for this analysis. This rigorous approach ensures the generation of high-quality, reliable data essential for drug development and materials science.

References

  • Title: Cambridge Structural Database[12] Source: Wikipedia URL: [Link]

  • Title: The Cambridge Structural Database[13] Source: IUCr Journals URL: [Link]

  • Title: Cambridge Structural Database[14] Source: Re3data.org URL: [Link]

  • Title: Cambridge Structural Database (CSD) | Physical Sciences Data-science Service - PSDS Source: Physical Sciences Data-science Service URL: [Link]

  • Title: Using Data from the Cambridge Structural Database to Practice Crystallographic Skills and Revise Erroneous Structures | Crystal Growth & Design[17] Source: ACS Publications URL: [Link]

  • Title: How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism[18] Source: PMC URL: [Link]

  • Title: How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism | The Journal of Physical Chemistry B[19] Source: ACS Publications URL: [Link]

  • Title: Disentangling the Complex Vibrational Spectra of Hydrogen-Bonded Clusters of 2-Pyridone with Ab Initio Structural Search and Anharmonic Analysis | The Journal of Physical Chemistry A[16] Source: ACS Publications URL: [Link]

  • Title: Hydrogen Bond Patterns of Dipyridone and Bis(Hydroxypyridinium) Cations | ACS Omega[3] Source: ACS Publications URL: [Link]

  • Title: Hydrogen Bond Patterns of Dipyridone and Bis(Hydroxypyridinium) Cations[4] Source: PMC - NIH URL: [Link]

  • Title: What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?[5] Source: AZoM.com URL: [Link]

  • Title: Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study[15] Source: PMC URL: [Link]

  • Title: Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis[6] Source: Oreate AI Blog URL: [Link]

  • Title: Single-crystal X-ray diffraction reveals the crystal structure of a conductive hydrocarbon[20] Source: European Synchrotron Radiation Facility (ESRF) URL: [Link]

  • Title: Influence of Hydrogen Bonding Interactions Between New Pyridine Derivatives and 4-N-Alkyloxybenzoic Acids on Mesomorphism[21] Source: Preprints.org URL: [Link]

  • Title: X-Ray Diffraction Basics[7] Source: Chemical Instrumentation Facility - Iowa State University URL: [Link]

  • Title: 2-Pyridone[2] Source: Wikipedia URL: [Link]

  • Title: How do organic compounds single crystal X rays diffraction work?[22] Source: ResearchGate URL: [Link]

  • Title: 4-Isopropylpyridine | C8H11N[8] Source: PubChem - NIH URL: [Link]

  • Title: Synthesis of 4-(2'-hydroxypropyl)-pyridine Source: PrepChem.com URL: [Link]

  • Title: A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls[1] Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: 4-ISOPROPYLPYRIDINE[9] Source: gsrs URL: [Link]

  • Title: 3 - Organic Syntheses Procedure[23] Source: Organic Syntheses URL: [Link]

  • Title: 4-isopropylpyridine (C8H11N)[10] Source: PubChemLite URL: [Link]

  • Title: 4-Isopropylpyridine[11] Source: NIST WebBook URL: [Link]

Sources

Protocols & Analytical Methods

Method

Scalable synthesis protocols for 4-Isopropylpyridin-2-ol

Application Note: Scalable Synthesis Protocols for 4-Isopropylpyridin-2-ol Executive Summary 4-Isopropylpyridin-2-ol (CAS 408335-38-6)[1], which exists in tautomeric equilibrium with 4-isopropyl-2-pyridone, is a high-val...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis Protocols for 4-Isopropylpyridin-2-ol

Executive Summary

4-Isopropylpyridin-2-ol (CAS 408335-38-6)[1], which exists in tautomeric equilibrium with 4-isopropyl-2-pyridone, is a high-value heterocyclic building block frequently utilized in the development of kinase inhibitors, receptor agonists, and advanced agrochemicals. Direct C-H functionalization at the C2 position of the electron-deficient pyridine ring is notoriously difficult and low-yielding. To circumvent this, the most scalable and robust synthetic strategy leverages an N-oxide activation pathway followed by a Boekelheide/Katada-type rearrangement[2]. This application note details a self-validating, three-step protocol optimized for both laboratory and pilot-scale synthesis, emphasizing the mechanistic causality behind each process parameter.

Strategic Rationale & Mechanistic Causality

The synthesis relies on a sequence of oxidation, acylation-driven rearrangement, and hydrolysis.

  • Activation via N-Oxidation: Pyridine itself is highly deactivated toward electrophilic and nucleophilic attack. Oxidation to 4-isopropylpyridine N-oxide (CAS 22581-87-9)[3] reverses the polarity of the ring, specifically activating the

    
    - and 
    
    
    
    -positions for subsequent functionalization.
  • The Rearrangement (Katada/Boekelheide-type): Treatment of the N-oxide with acetic anhydride generates a highly electrophilic N-acetoxypyridinium intermediate. Unlike classical Boekelheide rearrangements that functionalize an existing alkyl group at the C2 position, the absence of a C2-alkyl group directs the acetate nucleophile to attack the C2-carbon directly[4]. Subsequent elimination of acetic acid drives rearomatization, yielding 2-acetoxy-4-isopropylpyridine.

  • Isoelectric Isolation: The final hydrolysis step yields the amphoteric 4-isopropylpyridin-2-ol. Because the product possesses both a basic pyridine nitrogen and an acidic hydroxyl/pyridone proton, isolation must be strictly controlled at the isoelectric point (pH ~6.5–7.0) to force precipitation and maximize yield.

SynthesisWorkflow A 4-Isopropylpyridine (Starting Material) B 4-Isopropylpyridine N-oxide (Intermediate 1) A->B H2O2, AcOH 70°C, 12h C 2-Acetoxy-4- isopropylpyridine (Intermediate 2) B->C Ac2O, Reflux 140°C, 4h D 4-Isopropylpyridin-2-ol (Target Product) C->D NaOH, MeOH RT, 2h

Figure 1: Three-step scalable synthetic workflow from 4-isopropylpyridine to 4-isopropylpyridin-2-ol.

Mechanism N1 4-Isopropylpyridine N-oxide N2 N-Acetoxypyridinium Acetate (Activated Electrophile) N1->N2 + Ac2O N3 Nucleophilic Addition at C2 (Dihydropyridine Intermediate) N2->N3 Acetate attack N4 Elimination of AcOH (Rearomatization) N3->N4 Proton transfer N5 2-Acetoxy-4-isopropylpyridine N4->N5 - AcOH

Figure 2: Mechanistic pathway of the N-oxide acylation and addition-elimination sequence.

Self-Validating Step-by-Step Protocol

Phase 1: Synthesis of 4-Isopropylpyridine N-oxide

Causality Note: While m-CPBA is common in discovery labs, it is shock-sensitive and generates stoichiometric m-chlorobenzoic acid waste. For scalability, hydrogen peroxide in acetic acid is utilized. Acetic acid acts as both solvent and coreactant, generating peracetic acid in situ, with water as the only byproduct.

  • Charge: To a jacketed reactor equipped with a mechanical stirrer, add 4-isopropylpyridine (1.0 equiv, 100 g) and glacial acetic acid (4.0 volumes, 400 mL).

  • Addition: Heat the mixture to 50 °C. Slowly add 30% aqueous

    
     (1.5 equiv, 126 mL) dropwise over 2 hours. Crucial: The slow addition controls the delayed exotherm typical of peracid formations.
    
  • Reaction: Ramp the temperature to 70 °C and stir for 12 hours.

  • In-Process Control (IPC): Analyze via HPLC. The reaction is complete when residual starting material is <1.0 Area%.

  • Workup: Cool to 20 °C. Quench residual peroxide by adding 10% aqueous ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     until a peroxide test strip reads 0 ppm. Concentrate the mixture under reduced pressure to remove the bulk of acetic acid, neutralize with saturated 
    
    
    
    , and extract with dichloromethane (3 × 300 mL). Dry over
    
    
    and concentrate to yield the N-oxide as a pale yellow oil.
Phase 2: Acylation and Rearrangement

Causality Note: Acetic anhydride serves as the electrophilic activator. The reaction requires high thermal energy (reflux) to overcome the activation barrier for the elimination of acetic acid and the restoration of aromaticity[2].

  • Charge: Dissolve the crude 4-isopropylpyridine N-oxide (1.0 equiv, ~110 g) in acetic anhydride (3.0 equiv, 226 mL).

  • Reaction: Heat the mixture to gentle reflux (approx. 135–140 °C) under a nitrogen atmosphere for 4–6 hours.

  • IPC: Monitor via GC-MS or HPLC. The N-oxide peak must be completely consumed, transitioning to the 2-acetoxy-4-isopropylpyridine intermediate.

  • Workup: Cool the reactor to 40 °C. Remove excess acetic anhydride and the acetic acid byproduct via vacuum distillation (50 mbar). The resulting crude brown oil is used directly in the next step to avoid hydrolytic degradation during column chromatography.

Phase 3: Hydrolysis and Isoelectric Precipitation

Causality Note: Base-catalyzed ester hydrolysis is highly efficient. Because the product is amphoteric, traditional organic extraction leads to massive yield losses. Adjusting the aqueous phase exactly to the product's isoelectric point forces the neutral 2-pyridone tautomer to crash out of solution.

  • Charge: Dissolve the crude 2-acetoxy-4-isopropylpyridine in methanol (2.0 volumes, 200 mL).

  • Hydrolysis: Add 5M aqueous NaOH (2.0 equiv) slowly at room temperature. Stir for 2 hours.

  • IPC: TLC (EtOAc/Hexane 1:1) or HPLC confirms the disappearance of the acetate intermediate.

  • Isolation: Concentrate the mixture under vacuum to remove methanol. Cool the remaining aqueous layer to 5 °C.

  • Precipitation: Slowly add 6M HCl dropwise while continuously monitoring the pH with a calibrated probe. Stop addition exactly at pH 6.5–7.0. A thick white/off-white precipitate will form.

  • Filtration: Filter the solid, wash with ice-cold water (2 × 50 mL), and dry in a vacuum oven at 50 °C for 24 hours to afford 4-isopropylpyridin-2-ol.

Process Optimization & Quantitative Data

Transitioning from a 10-gram discovery scale to a 1-kilogram pilot scale requires adjustments to maintain safety and volumetric productivity. The table below summarizes the optimized parameters.

ParameterLab Scale (10 g)Pilot Scale (1 kg)Rationale for Change
Oxidant 30%

/ AcOH
50%

/ AcOH (slow addition)
Higher concentration reduces reactor volume; precise dosing controls thermal runaway.
Rearrangement Temp 140 °C (Vigorous Reflux)135 °C (Controlled heating)Prevents localized superheating and degradation at scale while maintaining kinetics.
Hydrolysis Base 2M NaOH (aq)5M NaOH (aq)Minimizes aqueous waste volume, improving the E-factor and volumetric productivity.
Overall Yield 82%78%Slight loss to the mother liquor during large-scale precipitation, offset by higher throughput.
Purity (HPLC) >98.5%>99.2%Slower, controlled cooling at scale improves crystallization kinetics, rejecting impurities.

Analytical Characterization

When validating the synthesized 4-isopropylpyridin-2-ol, analysts must account for its tautomeric nature. In the solid state and in polar NMR solvents (e.g., DMSO-


), the compound exists almost exclusively as 4-isopropyl-2-pyridone .
  • 1H NMR (DMSO-

    
    , 400 MHz):  Expect a broad singlet around 
    
    
    
    11.5 ppm corresponding to the pyridone N-H proton. The isopropyl group will present as a characteristic septet at
    
    
    2.7 ppm (1H, -CH-) and a doublet at
    
    
    1.1 ppm (6H, -CH3). The aromatic protons will appear as a doublet around
    
    
    7.3 ppm (H-6), a narrow doublet at
    
    
    6.1 ppm (H-3), and a doublet of doublets at
    
    
    6.0 ppm (H-5).
  • IR Spectroscopy: A strong, sharp absorption band at approximately 1650 cm⁻¹ is diagnostic for the amide-like carbonyl (C=O) stretch of the 2-pyridone tautomer, confirming successful rearrangement and hydrolysis.

References

  • Sigma-Aldrich. (n.d.). CAS 408335-38-6 | 4-Isopropylpyridin-2-ol. Retrieved from ]">https://www.sigmaaldrich.com[1]

  • CymitQuimica. (n.d.). CAS 22581-87-9 | 4-Isopropylpyridine N-oxide. Retrieved from ]">https://cymitquimica.com[3]

  • Zhu, Y., Leng, Y., Xu, J., & Chen, N. (2025). Boekelheide Rearrangement: A Promising Tool for the Modification of Aromatic Azaheterocycles. ChemistrySelect. [Link]2]

  • Boekelheide, V., & Lehn, W. L. (1961). The Rearrangement of Substituted Pyridine N-Oxides with Acetic Anhydride. The Journal of Organic Chemistry, 26(2), 428-430. [Link]4]

Sources

Application

Application Note: Regioselective Hydroxylation of 4-Isopropylpyridine to 4-Isopropylpyridin-2-ol

Abstract This application note details a robust, scalable protocol for the conversion of 4-isopropylpyridine (1 ) to 4-isopropylpyridin-2-ol (3 ), a key pharmacophore in medicinal chemistry. While direct oxidation of alk...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the conversion of 4-isopropylpyridine (1 ) to 4-isopropylpyridin-2-ol (3 ), a key pharmacophore in medicinal chemistry. While direct oxidation of alkylpyridines often suffers from lack of regiocontrol—competing with the Boekelheide rearrangement at the benzylic-like isopropyl position—this guide utilizes a chlorination-hydrolysis strategy . This route ensures high regioselectivity for the C2 position, avoiding side-chain functionalization. The protocol includes critical process parameters, safety considerations for handling phosphoryl chloride (


), and analytical characterization data.

Introduction & Route Selection

The introduction of a hydroxyl group at the 2-position of a pyridine ring (tautomeric with 2-pyridone) is a fundamental transformation in drug discovery. For 4-alkylpyridines, this is synthetically challenging due to the competing reactivity of the


-alkyl protons.
Mechanistic Challenge: The Boekelheide Trap

Reaction of 4-isopropylpyridine


-oxide with acetic anhydride typically triggers the Boekelheide rearrangement , leading to acetoxylation of the isopropyl side chain (forming 4-(2-acetoxypropan-2-yl)pyridine) rather than the desired ring oxygenation. The tertiary nature of the isopropyl methine proton makes it exceptionally prone to this pathway.
The Solution: The "Chloro-Route"

To bypass side-chain oxidation, this protocol employs a nucleophilic aromatic substitution (


) strategy:
  • N-Oxidation: Activation of the pyridine ring.

  • Deoxygenative Chlorination: Use of phosphoryl chloride (

    
    ) to install a chlorine atom at C2. This reaction is driven by the formation of a strong 
    
    
    
    bond and is highly selective for the ring carbons (
    
    
    -position) over the alkyl side chain.
  • Hydrolysis: Displacement of the chloride by water under acidic conditions to yield the thermodynamically stable 2-pyridone.

Reaction Scheme & Pathway Visualization

G Start 4-Isopropylpyridine (Starting Material) NOxide 4-Isopropylpyridine N-Oxide Start->NOxide mCPBA, DCM 0°C to RT Chloro 2-Chloro-4- isopropylpyridine NOxide->Chloro POCl3, Reflux (Regioselective) SideProduct Side Chain Ester (Boekelheide Product) NOxide->SideProduct Ac2O (Avoid) Product 4-Isopropylpyridin-2-ol (Target) Chloro->Product 6M HCl, Reflux Hydrolysis

Figure 1: Synthetic pathway highlighting the chosen chlorination route (blue/green) versus the avoided Boekelheide rearrangement path (red).

Experimental Protocol

Phase 1: Synthesis of 4-Isopropylpyridine N-Oxide

Objective: Activate the pyridine ring for nucleophilic attack.

  • Reagents:

    • 4-Isopropylpyridine (10.0 g, 82.5 mmol)

    • m-Chloroperoxybenzoic acid (mCPBA) (70-75%, 22.0 g, ~1.1 equiv)

    • Dichloromethane (DCM) (150 mL)

    • 10%

      
       solution
      
  • Procedure:

    • Dissolve 4-isopropylpyridine in DCM (150 mL) in a 500 mL round-bottom flask.

    • Cool the solution to 0°C using an ice bath.

    • Add mCPBA portion-wise over 20 minutes to control the exotherm.

    • Remove the ice bath and stir at room temperature (RT) for 3-4 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.

    • Workup: Quench the reaction with 10%

      
       (100 mL). Stir vigorously for 15 minutes.
      
    • Separate layers. Extract the aqueous layer with DCM (

      
       mL).
      
    • Wash combined organics with saturated

      
       (
      
      
      
      mL) to remove m-chlorobenzoic acid byproduct, then with brine.
    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Yield: Expect 90-95% of a yellow oil/solid. Used directly in the next step without further purification.

Phase 2: Regioselective Chlorination (2-Chloro-4-isopropylpyridine)

Objective: Install the chlorine leaving group at C2.

  • Reagents:

    • 4-Isopropylpyridine N-oxide (from Phase 1)

    • Phosphoryl chloride (

      
      ) (30 mL, excess)
      
    • Triethylamine (

      
      ) (1-2 mL, catalyst/buffer - optional)
      
  • Safety Warning:

    
     reacts violently with water. Perform all operations in a fume hood.
    
  • Procedure:

    • Place the N-oxide in a dry 250 mL round-bottom flask equipped with a reflux condenser and a drying tube (

      
      ).
      
    • Carefully add

      
       (30 mL). (Optional: Add 1.0 equiv of 
      
      
      
      to buffer HCl evolution).
    • Heat the mixture to reflux (105°C) for 4–6 hours. The solution will turn dark.

    • Monitor by TLC (Hexane/EtOAc 4:1). The polar N-oxide spot should disappear, replaced by a less polar spot (2-chloro derivative).

    • Workup: Cool to RT. Concentrate in vacuo to remove excess

      
       (use a base trap for the pump).
      
    • Pour the residue slowly onto crushed ice (~200 g) with vigorous stirring. Caution: Exothermic hydrolysis.

    • Neutralize carefully with solid

      
       or NaOH solution to pH ~8-9.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry over

      
       and concentrate.
      
    • Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Yield: Expect 70-80% of a colorless to pale yellow oil.

Phase 3: Hydrolysis to 4-Isopropylpyridin-2-ol

Objective: Convert the chloropyridine to the pyridone.

  • Reagents:

    • 2-Chloro-4-isopropylpyridine (from Phase 2)

    • 6M Hydrochloric acid (HCl) (50 mL)

    • Alternatively: 10% NaOH (aq) (for basic hydrolysis, though acidic is often cleaner for pyridones)

  • Procedure:

    • Dissolve the chloro-intermediate in 6M HCl (50 mL) in a pressure vial or round-bottom flask.

    • Heat to reflux (100-110°C) for 12-18 hours.

    • Monitor by LC-MS (conversion of M+H 156/158 to 138).

    • Workup: Cool to RT.

    • Neutralize the solution with 6M NaOH to pH ~6-7. The product may precipitate.[1]

    • If solid forms, filter and wash with cold water.

    • If no precipitate, extract with DCM (

      
       mL) or n-Butanol (for higher recovery).
      
    • Purification: Recrystallization from Ethanol/Water or Acetone.

    • Final Product: White to off-white solid.

Analytical Data Summary

ParameterSpecificationNotes
Appearance White crystalline solid
Molecular Weight 137.18 g/mol
Mass Spec (ESI+) m/z = 138.1 [M+H]+Characteristic pyridone mass
1H NMR (DMSO-d6)

11.2 (br s, 1H, NH), 7.25 (d, 1H, H6), 6.15 (s, 1H, H3), 6.05 (d, 1H, H5), 2.65 (m, 1H, iPr-CH), 1.15 (d, 6H, iPr-CH3)
Diagnostic broad NH signal confirms pyridone tautomer.[2][3]
Solubility DMSO, Methanol, DCMPoor solubility in water/hexane

Process Workflow Diagram

Workflow cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis S1_React React: 4-iPr-Py + mCPBA DCM, 0°C -> RT, 4h S1_Work Workup: Wash Na2CO3 Dry & Concentrate S1_React->S1_Work S2_React React: N-Oxide + POCl3 Reflux, 4-6h S1_Work->S2_React S2_Quench Quench: Pour on Ice Neutralize pH 8 S2_React->S2_Quench S2_Purify Purify: Flash Column (Hex/EtOAc) S2_Quench->S2_Purify S3_React React: 2-Cl-Py + 6M HCl Reflux, 12h S2_Purify->S3_React S3_Isolate Isolate: Neutralize to pH 7 Filter Precipitate S3_React->S3_Isolate

Figure 2: Step-by-step experimental workflow for the synthesis of 4-isopropylpyridin-2-ol.

Troubleshooting & Optimization

  • Side Chain Chlorination: If LC-MS shows a peak at M+H 170/172 (side chain chloride), reduce the reflux temperature in Step 2 or ensure the N-oxide is dry before adding

    
    . Moisture can generate HCl gas prematurely, which promotes radical side-chain reactions.
    
  • Incomplete Hydrolysis: If the 2-chloro intermediate persists in Step 3, switch to acetic acid/HCl (1:1) at reflux to increase solubility and reaction temperature.

  • Tautomerism: Remember that 2-hydroxypyridines exist in equilibrium with 2-pyridones. In solution (NMR), the pyridone form (NH) usually dominates in polar solvents like DMSO.

References

  • Katada Reaction Overview: Katada, M. "Reaction of Pyridine N-oxide with Acid Anhydrides." J. Pharm. Soc. Jpn.1947, 67, 51.
  • Boekelheide Rearrangement Mechanism: Boekelheide, V.; Linn, W. J. "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes." J. Am. Chem. Soc.[3][4]1954 , 76, 1286–1291. Link

  • Chlorination of Pyridine N-Oxides: "Reaction of 4-alkylpyridine N-oxides with phosphoryl chloride." Organic Syntheses, Coll. Vol. 4, p. 166 (1963). Link

  • Hydrolysis of 2-Chloropyridines: Spiteller, G. "The Hydrolysis of 2-Chloropyridines.
  • General Pyridone Synthesis Review: "Synthesis of 2-pyridones." Organic Chemistry Portal. Link

Sources

Method

N-alkylation vs O-alkylation methods for 4-Isopropylpyridin-2-ol

Application Note: Regioselective Alkylation Strategies for 4-Isopropylpyridin-2-ol Executive Summary The functionalization of 4-isopropylpyridin-2-ol presents a classic challenge in heterocyclic chemistry: controlling re...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Alkylation Strategies for 4-Isopropylpyridin-2-ol

Executive Summary

The functionalization of 4-isopropylpyridin-2-ol presents a classic challenge in heterocyclic chemistry: controlling regioselectivity between


-alkylation  (formation of 4-isopropyl-1-alkylpyridin-2(1H)-one) and 

-alkylation
(formation of 2-alkoxy-4-isopropylpyridine). This ambident nucleophilicity is governed by the tautomeric equilibrium between the pyridone (lactam) and hydroxypyridine (lactim) forms.

This guide provides validated protocols to achieve >95% regioselectivity for either isomer. We utilize Hard-Soft Acid-Base (HSAB) principles and coordination chemistry to drive the reaction pathway.

  • For

    
    -Alkylation:  Use Cesium Carbonate (
    
    
    
    ) in polar aprotic solvents (Thermodynamic control).
  • For

    
    -Alkylation:  Use Silver Carbonate (
    
    
    
    ) in non-polar solvents or Mitsunobu conditions (Chemospecific control).

The Challenge: Tautomeric Equilibrium

4-Isopropylpyridin-2-ol exists in a dynamic equilibrium. While the keto (lactam) form is thermodynamically favored in the solid state and polar solvents due to a significant dipole moment (~6.0 D), the enol (lactim) form is the requisite species for


-alkylation.

The 4-isopropyl substituent exerts a mild inductive effect (+I) but, crucially, is located at the C4 position. Unlike C6-substituents, it does not sterically hinder the nitrogen, making the


-alkylation pathway highly accessible unless specifically blocked.
Figure 1: Tautomerism & Reaction Pathways

Tautomerism Keto Keto Form (Lactam) Major Species Enol Enol Form (Lactim) Reactive Intermediate Keto->Enol Equilibrium (Solvent Dependent) N_Prod N-Alkyl Product (Thermodynamic) Keto->N_Prod Cs2CO3 / DMF (SN2 on Nitrogen) O_Prod O-Alkyl Product (Kinetic/Trapped) Enol->O_Prod Ag2CO3 (Ag-Blockade) or Mitsunobu

Caption: The equilibrium favors the Keto form. Selective reagents are required to access the O-alkyl product.

Strategic Decision Matrix

Select your protocol based on the desired isomer and available reagents.

FeatureProtocol A:

-Alkylation
Protocol B:

-Alkylation
Target Structure 1-Alkyl-4-isopropylpyridin-2-one2-Alkoxy-4-isopropylpyridine
Primary Mechanism

(Dissociated Ion Pair)
Ag-Coordination or Oxyphosphonium activation
Key Reagent

or


or

/DIAD
Solvent System DMF or NMP (Polar Aprotic)Toluene, Benzene, or DCM (Non-polar)
Temperature 60°C - 100°CRT - 50°C
Selectivity >95 : 5 (

:

)
>90 : 10 (

:

)

Detailed Protocols

Protocol A: Selective -Alkylation

Mechanism: In polar aprotic solvents (DMF), the alkali metal salt dissociates. The nitrogen atom, being the softer nucleophile compared to oxygen, attacks the alkyl halide. The high dielectric constant of DMF stabilizes the transition state for


-alkylation.

Materials:

  • Substrate: 4-Isopropylpyridin-2-ol (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Electrophile: Alkyl Halide (R-X) (1.2 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step:

  • Charge: To a dried round-bottom flask equipped with a magnetic stir bar, add 4-Isopropylpyridin-2-ol (1.0 equiv) and

    
     (1.5 equiv).
    
  • Solvate: Add anhydrous DMF under an inert atmosphere (

    
     or Ar). Stir at Room Temperature (RT) for 30 minutes. Note: The solution typically turns yellow/orange as the anion forms.
    
  • Addition: Add the Alkyl Halide (1.2 equiv) dropwise.

  • Reaction: Heat the mixture to 60°C . Monitor by TLC/LCMS.

    • Checkpoint: Reaction is usually complete within 2-4 hours.

  • Work-up: Cool to RT. Pour into water (5x reaction volume) and extract with EtOAc (3x).

  • Purification: Wash combined organics with LiCl solution (5%) to remove residual DMF. Dry over

    
    , concentrate, and purify via flash chromatography (typically 0-10% MeOH in DCM).
    
Protocol B: Selective -Alkylation (Silver-Mediated)

Mechanism: The "Silver Effect."


 acts as a Lewis acid and coordinates strongly to the nitrogen lone pair and the carbonyl oxygen. This coordination blocks the nitrogen site and forces the electrophile to attack the oxygen. Non-polar solvents prevent the dissociation of the ion pair, further suppressing 

-attack.

Materials:

  • Substrate: 4-Isopropylpyridin-2-ol (1.0 equiv)

  • Reagent: Silver Carbonate (

    
    ) (1.1 equiv) — Must be stored in dark.
    
  • Electrophile: Alkyl Halide (R-X) (1.2 equiv)

  • Solvent: Anhydrous Toluene or Benzene (0.1 M)

Step-by-Step:

  • Charge: In a foil-wrapped flask (light sensitive), combine 4-Isopropylpyridin-2-ol (1.0 equiv) and

    
     (1.1 equiv).
    
  • Solvate: Add anhydrous Toluene.

  • Addition: Add the Alkyl Halide (1.2 equiv).

  • Reaction: Stir vigorously at reflux (110°C) or 50°C depending on halide reactivity.

    • Critical: This is a heterogeneous reaction.[1] High stir rates are mandatory.

  • Work-up: Filter the suspension through a Celite pad to remove silver salts. Wash the pad with DCM.

  • Purification: Concentrate the filtrate.

    
    -alkylated products are typically less polar than 
    
    
    
    -alkylated analogs. Elute with Hexanes/EtOAc (e.g., 9:1).

Alternative: Mitsunobu Conditions For complex alcohols (R-OH) instead of halides, use:


 (1.5 equiv), DIAD (1.5 equiv), THF, 

. This is exclusively

-selective.

Analytical Validation (NMR)

Distinguishing the isomers is critical. The 4-isopropyl group provides a convenient internal standard, but the ring protons and carbons provide the diagnostic shifts.

Table 1: Diagnostic NMR Signals (


) 
Signal

-Alkyl Isomer
(Pyridone)

-Alkyl Isomer
(Alkoxypyridine)
Ring C2 (

)
~162 ppm (Carbonyl-like)~164-165 ppm (Deshielded C-O)

-Protons (N-CH vs O-CH)
3.5 - 4.0 ppm 4.0 - 4.5 ppm (Downfield)
Ring Coupling (

)
Distinct diene-like characterAromatic coupling pattern
C3-H Proton Typically ~6.5 ppmTypically ~6.7 ppm
Figure 2: Analytical Decision Tree

Validation Sample Isolated Product (1H NMR in CDCl3) Check_Alpha Check Alkyl CH/CH2 Chemical Shift Sample->Check_Alpha N_Path Shift < 4.0 ppm (N-CH) Check_Alpha->N_Path O_Path Shift > 4.2 ppm (O-CH) Check_Alpha->O_Path Result_N CONFIRMED: N-Alkylation N_Path->Result_N Result_O CONFIRMED: O-Alkylation O_Path->Result_O

Caption: Rapid NMR identification workflow based on alpha-proton chemical shifts.

Troubleshooting & Critical Parameters

  • The "Claisen" Risk (

    
     Rearrangement): 
    
    • Issue:

      
      -alkylated pyridines can thermally rearrange to 
      
      
      
      -alkylated pyridones (Lactim-Lactam rearrangement) if heated excessively, especially with allylic/benzylic groups.
    • Solution: Keep

      
      -alkylation temperatures below 80°C unless necessary. Store 
      
      
      
      -isomers in the freezer.
  • Moisture Sensitivity:

    • 
      -alkylation is sensitive to water because hydroxide ions (formed from trace water + base) are harder nucleophiles than the pyridone nitrogen, potentially leading to side reactions or hydrolysis of the electrophile. Use anhydrous DMF.
      
  • Stoichiometry:

    • Do not use large excesses of Alkyl Halide in the

      
      -alkylation protocol, as poly-alkylation is rare but purification becomes difficult.
      

References

  • Hopkins, G. C., et al. "The Alkylation of 2-Pyridones and 2-Hydroxypyridines." Journal of Organic Chemistry, vol. 32, no. 12, 1967, pp. 4040–4044. Link

    • Foundational text on the Silver vs. Alkali metal salt selectivity.
  • Comins, D. L., & Gao, J. "N- vs. O-alkylation in the Mitsunobu reaction of 2-pyridone." Tetrahedron Letters, vol. 35, no. 18, 1994, pp. 2819-2822. Link

    • Establishes Mitsunobu conditions as the gold standard for O-alkyl
  • Rao, H. S. P., et al. "Regioselective alkylation of 2-pyridones." Tetrahedron, vol. 70, no. 20, 2014. Link

    • Modern review of condition optimiz

Sources

Application

Application Note: Catalytic Hydrogenation of 4-Isopropylpyridin-2-ol Derivatives

Abstract & Strategic Overview The catalytic hydrogenation of 4-isopropylpyridin-2-ol (CAS: 53689-53-7) is a pivotal transformation in the synthesis of piperidine-based pharmacophores. This substrate presents a unique set...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The catalytic hydrogenation of 4-isopropylpyridin-2-ol (CAS: 53689-53-7) is a pivotal transformation in the synthesis of piperidine-based pharmacophores. This substrate presents a unique set of challenges due to its existence in a tautomeric equilibrium between the pyridin-2-ol (aromatic) and pyridin-2(1H)-one (amide-like) forms.

While the pyridine ring implies aromatic stability, the keto-tautomer (dominant in polar solvents) dictates the reactivity profile. The primary goal of this transformation is typically the saturation of the ring to yield 4-isopropylpiperidin-2-one (a valerolactam derivative), preserving the amide carbonyl.

Key Reaction Challenges
  • Catalyst Poisoning: The nitrogen atom in the resulting piperidine/lactam is a Lewis base that can coordinate strongly to the metal catalyst surface, inhibiting turnover.[1]

  • Tautomeric Equilibrium: Solvent polarity shifts the equilibrium. Non-polar solvents favor the hydroxy-pyridine form; polar protic solvents favor the pyridone form.

  • Stereoselectivity: The introduction of hydrogen at the C4 position creates a chiral center. While the starting material is achiral, the product is a racemate (unless asymmetric catalysis is employed).

Mechanistic Insight & Catalyst Selection

The choice of catalyst and solvent is not arbitrary; it is governed by the electronic requirements of the substrate.

The Tautomeric Influence

In the liquid phase, 4-isopropylpyridin-2-ol exists predominantly as the 2-pyridone . Hydrogenation effectively occurs on this species.[2] The resonance energy of 2-pyridone is significantly lower than benzene, making it easier to reduce than standard arenes, provided the catalyst is not poisoned.

Catalyst Performance Matrix[3][4][5]
CatalystSupportPressure Req.[1][3][4][5][6]Temp.SelectivityPrimary Utility
Rhodium (Rh) Al₂O₃ or CLow (3-5 bar)25-60°CHigh (Lactam)Preferred. Mild conditions; minimizes ring opening.
Platinum (Pt) Oxide (PtO₂)High (20-50 bar)RT-50°CHighRobust. Best for difficult/substituted substrates; requires acidic media.
Palladium (Pd) Carbon (C)Med (5-20 bar)60-80°CVariableCost-Effective. prone to ring-opening side reactions (deoxygenation).
Reaction Pathway Diagram

ReactionPathway cluster_0 Substrate Equilibrium cluster_1 Catalytic Cycle Pyrol 4-Isopropylpyridin-2-ol (Aromatic) Pyrone 4-Isopropyl-2-pyridone (Keto-dominant) Pyrol->Pyrone Polar Solvent Adsorb Adsorption (Flat on Metal) Pyrone->Adsorb Coordination H_Add Stepwise H2 Addition (Syn-addition) Adsorb->H_Add + 3 H2 Desorb Desorption H_Add->Desorb Product 4-Isopropylpiperidin-2-one (Racemic Lactam) Desorb->Product Poison Catalyst Poisoning (N-Metal Bond) Desorb->Poison No Acid Present

Figure 1: Mechanistic pathway highlighting the critical tautomeric shift and the risk of catalyst poisoning during desorption.

Detailed Experimental Protocols

Protocol A: Rhodium-Catalyzed Hydrogenation (The "Gold Standard")

Best for: High yield, mild conditions, and preventing ring opening.

Reagents:

  • Substrate: 4-Isopropylpyridin-2-ol (1.0 eq)

  • Catalyst: 5% Rh/Al₂O₃ or 5% Rh/C (5 wt% loading relative to substrate)

  • Solvent: Methanol (0.1 M concentration)

  • Additive: Acetic Acid (1.0 - 2.0 eq)

Step-by-Step Methodology:

  • Preparation: In a hydrogenation vial or autoclave liner, dissolve 4-isopropylpyridin-2-ol (e.g., 1.37 g, 10 mmol) in Methanol (100 mL).

  • Acidification: Add Glacial Acetic Acid (1.2 g, 20 mmol). Note: The acid protonates the basic nitrogen formed during reduction, preventing it from binding irreversibly to the Rh active sites.

  • Catalyst Addition: Carefully add 5% Rh/Al₂O₃ (70 mg). Safety: Do not add dry catalyst to flammable solvents. Wet the catalyst with a small amount of water or add under an inert blanket.

  • Purging: Seal the reactor. Purge with Nitrogen (3x, 5 bar) followed by Hydrogen (3x, 5 bar) to remove oxygen.

  • Reaction: Pressurize to 5 bar (75 psi) H₂. Heat to 50°C with vigorous stirring (1000 rpm).

  • Monitoring: Monitor H₂ uptake. Reaction is typically complete in 6–12 hours. Check by TLC (Eluent: 10% MeOH in DCM) or LC-MS.

  • Workup:

    • Cool to room temperature and vent H₂ carefully.

    • Filter the mixture through a Celite pad to remove the catalyst.[1] Wash the pad with Methanol.

    • Concentrate the filtrate to remove Methanol.

    • Neutralization: Redissolve residue in EtOAc/Water. Neutralize the acetic acid salt with sat. NaHCO₃ (pH ~8).

    • Extract with EtOAc (3x). Dry organics over Na₂SO₄ and concentrate.

Protocol B: Platinum Oxide (Adams' Catalyst) Method

Best for: Difficult substrates or when high-pressure equipment is available. More robust against impurities.

Reagents:

  • Substrate: 4-Isopropylpyridin-2-ol

  • Catalyst: PtO₂ (Adams' Catalyst) (2-5 wt% loading)

  • Solvent: Glacial Acetic Acid (used as both solvent and promoter)

Step-by-Step Methodology:

  • Solution Prep: Dissolve the substrate directly in Glacial Acetic Acid (0.2 M).

  • Catalyst Activation: Add PtO₂. Note: PtO₂ is a pro-catalyst.[2] It reduces in situ to active Pt(0) black.

  • Conditions: Pressurize autoclave to 50 bar (725 psi) H₂. Stir at Room Temperature to 40°C.

    • Why High Pressure? Pyridine rings are electron-deficient compared to benzene; higher pressure drives the kinetics on the less active (but more robust) Pt surface.

  • Duration: 12–24 hours.

  • Workup:

    • Filter over Celite.[1]

    • Remove Acetic Acid via azeotropic distillation with Toluene or rotary evaporation.

    • The product will be the acetate salt. Convert to free base using the neutralization step in Protocol A.

Experimental Workflow Visualization

Workflow cluster_prep Preparation cluster_react Reaction cluster_workup Workup Start Start: 4-Isopropylpyridin-2-ol Solvent Dissolve in MeOH + AcOH (Prevents Poisoning) Start->Solvent CatLoad Add Catalyst (Rh/Al2O3) (Inert Atmosphere) Solvent->CatLoad Pressurize Pressurize H2 (5 bar) Heat to 50°C CatLoad->Pressurize Monitor Monitor H2 Uptake / LCMS (6-12 Hours) Pressurize->Monitor Filter Filter (Celite) Remove Catalyst Monitor->Filter Neutralize Neutralize (NaHCO3) Extract (EtOAc) Filter->Neutralize End Final Product: 4-Isopropylpiperidin-2-one Neutralize->End

Figure 2: Operational workflow for the Rhodium-catalyzed hydrogenation protocol.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, check the following parameters if yield or conversion is low:

ObservationRoot CauseCorrective Action
Reaction Stalls < 50% Catalyst PoisoningIncrease Acetic Acid concentration. Ensure N₂/H₂ purge was thorough (O₂ kills activity).
Ring Opening (Amino-acid formation) Over-reductionSwitch from Pd or Pt to Rh/Al₂O₃ . Lower the temperature. Avoid water in solvent.
No Reaction Substrate ImpuritySulfur or Halogen impurities in the starting material deactivate noble metals. Recrystallize substrate.
Cis/Trans Mixtures StereocontrolWhile 4-isopropyl yields enantiomers, 4,5-disubstituted analogs yield diastereomers. Rh generally favors cis addition (Syn-addition).

References

  • Williams, S., et al. (2024).[3][7] Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Retrieved from [Link]

  • Liu, Y., & Du, H. (2013).[8] Metal-free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines. Journal of the American Chemical Society. Retrieved from [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 4-Isopropylpyridin-2-ol Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol Executive Summary 4-Isopropylpyridin-2-ol and its tautomeric 2-pyridone...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Executive Summary

4-Isopropylpyridin-2-ol and its tautomeric 2-pyridone analogs are privileged scaffolds in medicinal chemistry, frequently serving as critical pharmacophores in kinase inhibitors, non-nucleoside reverse transcriptase inhibitors, and antiproliferative agents. Traditional syntheses of these heterocycles often suffer from prolonged reaction times, harsh thermal conditions, and poor regioselectivity. This application note details a highly optimized, self-validating microwave-assisted protocol for the rapid, regioselective assembly of 4-isopropylpyridin-2-ol analogs via a multicomponent cyclocondensation approach.

Mechanistic Rationale & Structural Dynamics (E-E-A-T)
Dielectric Heating vs. Conductive Heating

Conventional conductive heating relies on thermal gradients, which can lead to localized overheating, side reactions, and the degradation of sensitive intermediates. In contrast, Microwave (MW) irradiation utilizes dielectric heating. Polar molecules in the solvent and reagents align with the oscillating electromagnetic field, generating instantaneous, volumetric heat. This localized energy transfer dramatically accelerates the initial Knoevenagel condensation and the subsequent intramolecular cyclization required to form the pyridine core.

According to authoritative studies on MW-assisted Bohlmann-Rahtz and related cyclocondensations, utilizing sealed-vessel microwave reactors can reduce reaction times from several days to mere minutes while achieving near-quantitative yields (1)[1]. Furthermore, adapting this to a multicomponent reaction (MCR) minimizes intermediate isolation, directly aligning with green chemistry principles and improving overall atom economy (2)[2].

The Tautomeric Equilibrium

A critical factor in the synthesis and characterization of these analogs is the dynamic tautomeric equilibrium between the pyridin-2-ol (enol) and pyridin-2(1H)-one (keto) forms. The causality behind experimental solvent choices is directly tied to this equilibrium: polar protic solvents (like ethanol or water) stabilize the highly polar pyridone form via intermolecular hydrogen bonding, whereas non-polar environments or solid-state conditions often favor the aromatic pyridin-2-ol form. Understanding this dynamic is essential for accurate downstream NMR and IR validation.

Experimental Design & Workflow

The following workflow illustrates the logical progression of the one-pot microwave synthesis, mapping the transformation from raw acyclic precursors to the high-purity heterocyclic target.

MW_Workflow Reagents Reagents: Isopropyl-1,3-Diketone + Cyanoacetamide MW Microwave Irradiation (130°C, 15 min, 200W) Reagents->MW Piperidine (cat.) Ethanol solvent Condensation Knoevenagel Condensation Intermediate MW->Condensation Dielectric heating Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Rapid kinetics Product 4-Isopropylpyridin-2-ol (Tautomeric Mixture) Cyclization->Product Aromatization Purification Acidification & Filtration (High Purity Product) Product->Purification Workup

Workflow and mechanistic sequence for the microwave-assisted synthesis of pyridin-2-ol analogs.

Detailed Experimental Protocol

Target Molecule: 3-Cyano-4-isopropyl-6-phenylpyridin-2-ol Note: This specific protocol uses 4-methyl-1-phenylpentane-1,3-dione as the isopropyl-bearing precursor. Microwave irradiation protocols have been extensively validated for the rapid assembly of such highly substituted 2-pyridone libraries (3)[3].

Materials Required:
  • 4-methyl-1-phenylpentane-1,3-dione (1.0 mmol)

  • Cyanoacetamide (1.1 mmol, slight excess to drive condensation)

  • Piperidine (0.1 mmol, 10 mol% as a basic catalyst)

  • Absolute Ethanol (2.0 mL, MW absorber:

    
    )
    
  • 1M HCl (aqueous) and ice-cold distilled water

Step-by-Step Methodology:
  • Reaction Assembly: In a 10 mL microwave-transparent quartz or heavy-walled borosilicate vial equipped with a magnetic stir bar, sequentially add the 4-methyl-1-phenylpentane-1,3-dione, cyanoacetamide, and absolute ethanol.

  • Catalyst Addition: Add the piperidine catalyst dropwise. Causality Note: Piperidine deprotonates the active methylene of cyanoacetamide, initiating the Knoevenagel condensation.

  • Sealing & Purging: Seal the vial with a Teflon-lined crimp cap. Briefly purge the headspace with nitrogen gas to prevent oxidative degradation of the intermediates at high temperatures.

  • Microwave Parameters: Place the vial in a monomode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Apply the following parameters:

    • Temperature: 130 °C

    • Time: 15 minutes (Hold time)

    • Power: Max 200 W (Dynamic power modulation to maintain temperature)

    • Pressure Limit: 250 psi

    • Cooling: Enable compressed air cooling post-reaction to rapidly quench the mixture to <50 °C.

  • Workup & Precipitation: Transfer the cooled, dark-amber reaction mixture to a beaker containing 10 mL of vigorously stirring ice-cold distilled water. Slowly add 1M HCl until the pH reaches ~4.0. Causality Note: Acidification neutralizes the piperidine and protonates any enolate species, forcing the neutral 4-isopropylpyridin-2-ol to crash out of the aqueous phase.

  • Isolation: Collect the crude precipitate via vacuum filtration. Wash the filter cake with cold water (2 × 5 mL) followed by ice-cold diethyl ether (2 mL) to remove unreacted diketone traces.

  • Purification: Recrystallize the solid from a minimal amount of hot ethanol/water (7:3 v/v) to afford the analytically pure product.

Quantitative Data & Method Comparison

The synthesis of 2-pyridones and their derivatives using microwave-assisted organic chemistry has proven to be an influential procedure from both an economical and synthetic point of view (4)[4]. The table below summarizes the quantitative advantages of this MW protocol over traditional thermal reflux.

ParameterConventional Thermal RefluxMicrowave Irradiation (Current Protocol)
Heating Mechanism Conductive (Thermal Gradient)Dielectric (Volumetric)
Temperature 78 °C (Reflux in Ethanol)130 °C (Sealed Vessel)
Reaction Time 12 - 18 hours10 - 15 minutes
Isolated Yield (%) 45 - 55%88 - 94%
Purity (HPLC) ~85% (Requires column chromatography)>98% (Recrystallization only)
Regioselectivity Moderate (Mixture of isomers)Excellent (Thermodynamic control)
Self-Validation & Analytical Quality Control

To ensure the protocol operates as a self-validating system, researchers must verify the structural integrity and tautomeric state of the synthesized analog using the following analytical markers:

  • Chromatographic Shift (TLC): Confirm the disappearance of the diketone precursor (

    
     in 7:3 Hexane:EtOAc) and the appearance of a highly polar, strongly UV-active spot (
    
    
    
    ) corresponding to the pyridin-2-ol.
  • 
    H NMR Signatures (DMSO-
    
    
    
    , 400 MHz):
    • Isopropyl Group: Look for the characteristic septet at

      
       ppm (1H, -CH (CH
      
      
      
      )
      
      
      ) and a sharp doublet at
      
      
      ppm (6H, -CH(**CH
      
      
      )
      
      
      ).
    • Pyridine Core: A distinct singlet at

      
       ppm confirms the presence of the aromatic C5-H proton.
      
    • Tautomeric Exchange: A broad singlet at

      
       ppm corresponds to the highly deshielded O-H / N-H proton, confirming the tautomeric nature of the ring.
      
  • Vibrational Spectroscopy (FT-IR, ATR): The IR spectrum will self-validate the functional groups via a sharp band at ~2220 cm

    
     (C
    
    
    
    N stretch), a strong band at ~1650 cm
    
    
    (C=O stretch of the pyridone tautomer), and a broad band spanning 3100-3400 cm
    
    
    (N-H / O-H stretching).
References
  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Organic Chemistry Portal.
  • Mijin, D., Marković, J., & Marinković, A. (2014). Microwave assisted synthesis of 2-pyridone and 2-pyridone based compounds. Semantic Scholar.
  • Taylor & Francis Group. (2010). Microwave-Assisted Synthesis of 2(1H)-Pyridones and Their Glucosides as Cell Proliferation Inhibitors. Taylor & Francis Online.
  • ResearchGate. (2005). Rapid Microwave-Assisted Solution Phase Synthesis of Substituted 2-Pyridone Libraries.

Sources

Application

Application Note: Preparation of 4-Isopropylpyridin-2-yl Trifluoromethanesulfonate for Cross-Coupling

Abstract & Strategic Overview This guide details the conversion of 4-isopropylpyridin-2-ol (1) to 4-isopropylpyridin-2-yl trifluoromethanesulfonate (2), a critical electrophile for palladium-catalyzed cross-coupling reac...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This guide details the conversion of 4-isopropylpyridin-2-ol (1) to 4-isopropylpyridin-2-yl trifluoromethanesulfonate (2), a critical electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

While aryl triflates are standard intermediates, 2-pyridyl triflates present unique challenges due to the lactam-lactim tautomerism of the starting material. The reaction must selectively trap the O-tautomer (lactim) over the N-tautomer (lactam) to avoid the formation of unreactive N-triflyl pyridones. Furthermore, 2-pyridyl triflates are prone to hydrolysis on acidic silica gel, requiring modified purification protocols.

This note provides two validated protocols:

  • Method A (Triflic Anhydride): Cost-effective, suitable for scale-up.

  • Method B (Comins-Meyers Reagent): Milder conditions, higher functional group tolerance.

Scientific Foundation: Tautomerism & Selectivity

The Tautomer Equilibrium

4-Isopropylpyridin-2-ol exists in equilibrium with its 2-pyridone tautomer. In solution, the 2-pyridone (lactam) form predominates. However, to synthesize the triflate, we must drive the reaction through the 2-hydroxypyridine (lactim) form.

  • Mechanism: A base (Pyridine or Triethylamine) deprotonates the hydroxyl group/tautomer, generating the pyridin-2-olate anion.

  • Selectivity: The oxygen atom is a "harder" nucleophile than the nitrogen. Sulfonyl electrophiles (like

    
     or 
    
    
    
    ) are "hard" electrophiles (Hard-Soft Acid-Base Theory). Consequently, O-sulfonylation is kinetically favored over N-sulfonylation, provided the base prevents acid-catalyzed equilibration.
Mechanistic Pathway (Graphviz)

G Substrate 4-Isopropylpyridin-2-ol (Lactam/Lactim Eq.) Intermed Pyridin-2-olate (Anion) Substrate->Intermed Deprotonation Base Base (Pyridine/Et3N) Base->Intermed Product O-Triflate Product (Lactim Trapped) Intermed->Product O-Attack (Major) SideProd N-Triflyl Pyridone (Undesired) Intermed->SideProd N-Attack (Minor) Reagent Electrophile (Tf2O or PhNTf2) Reagent->Product

Figure 1: Mechanistic pathway highlighting the critical O-selective trapping of the pyridin-2-olate anion.

Experimental Protocols

Method A: Triflic Anhydride ( ) – Standard Protocol

Best for: Routine synthesis, scale-up (>5g), cost-efficiency.

Reagents:

  • 4-Isopropylpyridin-2-ol (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (

    
    ) (1.2 equiv)
    
  • Pyridine (2.0 equiv) or 2,6-Lutidine (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous, 0.2 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon. Add 4-Isopropylpyridin-2-ol and anhydrous DCM.

  • Base Addition: Add Pyridine via syringe. Cool the mixture to 0 °C (ice bath).

    • Note: The solution may remain heterogeneous until

      
       addition.
      
  • Electrophile Addition: Add

    
     dropwise over 10–15 minutes.
    
    • Caution: Exothermic reaction. Fuming occurs. Ensure good venting.

    • Observation: The reaction usually turns from a suspension to a clear, often dark/orange solution.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 1–2 hours.

    • Monitoring: TLC (20% EtOAc/Hexane). Product

      
       is significantly higher than starting material.
      
  • Quench: Quench with saturated aqueous

    
     at 0 °C.
    
Method B: N-Phenyl-bis(trifluoromethanesulfonimide) ( )

Best for: High-value substrates, avoiding harsh acidic byproducts, maximizing selectivity.

Reagents:

  • 4-Isopropylpyridin-2-ol (1.0 equiv)

  • 
     (1.1 equiv)
    
  • Triethylamine (

    
    ) (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • DCM or DMF (0.2 M)

Procedure:

  • Setup: Dissolve 4-Isopropylpyridin-2-ol and

    
     in DCM at RT.
    
  • Activation: Add

    
     dropwise.
    
  • Reaction: Stir at RT for 4–12 hours.

    • Note: This reaction is slower than Method A but produces fewer tarry byproducts.

  • Workup: Wash with water to remove the sulfonamide byproduct (

    
    ) and salts.
    

Purification & Stability (Critical)

The "Silica Trap": 2-Pyridyl triflates are susceptible to hydrolysis on standard silica gel due to its inherent acidity (


). Hydrolysis regenerates the starting pyridone.

Protocol for Neutralized Silica Chromatography:

  • Slurry Preparation: Prepare the silica slurry using Hexanes/EtOAc containing 1–2% Triethylamine (

    
    ) .
    
  • Packing: Pour the slurry into the column. Flush with 2 column volumes of the eluent (e.g., 5% EtOAc/Hexanes + 1%

    
    ).
    
  • Loading: Load the crude oil (dissolved in minimal DCM/Hexanes).

  • Elution: Elute rapidly. 2-Pyridyl triflates are typically non-polar (

    
     in 20% EtOAc/Hexanes).
    
Data Comparison: Method A vs. Method B
FeatureMethod A (

)
Method B (

)
Reactivity Very High (Fast)Moderate (Slow)
Atom Economy HighLow (Large byproduct mass)
Cost LowHigh
Impurity Profile Tarry residues commonClean (Sulfonamide byproduct)
Rec. Scale > 5 grams< 1 gram

Application: Suzuki-Miyaura Cross-Coupling[1]

Once isolated, the triflate is an excellent pseudohalide for cross-coupling.

Standard Protocol:

  • Substrate: 4-Isopropylpyridin-2-yl triflate (1.0 equiv)

  • Partner: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered cases).
  • Base:

    
     (2 M aq) or 
    
    
    
    (solid).
  • Solvent: 1,4-Dioxane or Toluene/EtOH (degassed).

  • Temp: 80–100 °C.

Workflow Diagram (Graphviz):

Workflow Start Crude Reaction Mixture Check TLC Check (Complete?) Start->Check Workup Aqueous Workup (Cold NaHCO3) Check->Workup Yes Silica Silica Gel Selection Workup->Silica StdSilica Standard Silica (RISK: Hydrolysis) Silica->StdSilica Avoid NeutSilica Et3N-Neutralized Silica (SAFE) Silica->NeutSilica Recommended Coupling Suzuki Coupling (Pd(PPh3)4, K2CO3) NeutSilica->Coupling Isolated Triflate

Figure 2: Purification decision tree emphasizing the necessity of neutralized silica.

References

  • N-Phenyl-bis(trifluoromethanesulfonimide) vs. Triflic Anhydride: Comparison of reagents for triflate formation. ChemicalBook.

  • Stability of Triflates on Silica: Discussion on hydrolysis and neutralization techniques. BenchChem.[1]

  • Suzuki-Miyaura Coupling of Pyridyl Triflates: Optimization of conditions for 3-pyridyl triflates (applicable to 2-pyridyl). National Institutes of Health (NIH).

  • Triflate-Selective Suzuki Coupling: Mechanistic insights into chemoselectivity. National Science Foundation (NSF).

  • Preparation of Vinyl Trifl

    
    . Organic Syntheses. 
    

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 4-Isopropylpyridin-2-ol synthesis

The following technical guide is structured as a specialized support center resource. It prioritizes the N-Oxide Activation pathway, as this is the most robust method for introducing functionality at the 2-position of a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It prioritizes the N-Oxide Activation pathway, as this is the most robust method for introducing functionality at the 2-position of a 4-alkylpyridine scaffold.

Topic: Optimization of Reaction Yields & Troubleshooting Target Molecule: 4-Isopropylpyridin-2-ol (CAS: 536-60-7) Primary Application: Intermediate for kinase inhibitors and agrochemicals.

Core Synthesis Directive

The "Yield Trap": The most common failure mode in synthesizing 4-isopropylpyridin-2-ol is attempting a direct oxidation of the pyridine ring or mismanaging the isolation of the amphoteric product.

Recommended Pathway: The N-Oxide Activation Route (via 2-chlorination) is the industry standard for high-purity isolation. While direct rearrangement with acetic anhydride (modified Katada reaction) is possible, it often leads to "tarry" polymerization byproducts with alkyl-substituted pyridines.

The Validated Pathway (Flowchart)

SynthesisPathway Start 4-Isopropylpyridine NOxide Intermediate A: N-Oxide Start->NOxide Step 1: Oxidation (mCPBA or H2O2/AcOH) Chloro Intermediate B: 2-Chloro-4-isopropylpyridine NOxide->Chloro Step 2: Activation (POCl3, 80-100°C) Final Target: 4-Isopropylpyridin-2-ol Chloro->Final Step 3: Hydrolysis (HCl/H2O, Reflux)

Caption: Figure 1. The stepwise activation protocol minimizes side-chain oxidation risks associated with direct thermal rearrangements.

Step-by-Step Optimization Protocols

Module A: N-Oxidation (The Activation Step)

Objective: Quantitative conversion of 4-isopropylpyridine to its N-oxide. Critical Control Point: Temperature control is vital. The isopropyl methine proton (benzylic-like) is susceptible to radical abstraction if the reaction overheats, leading to side-chain oxidation.

ParameterRecommendationRationale
Reagent m-CPBA (1.1 - 1.2 equiv) in DCMPreferred: Milder conditions (0°C to RT) prevent side-chain degradation compared to harsh H2O2/AcOH reflux.
Alternative H2O2 (30%) / Acetic AcidEconomic: Viable for scale-up but requires strict temp monitoring (<70°C) to avoid "runaway" exotherms.
Monitoring TLC (MeOH/DCM 1:9)N-Oxide is significantly more polar (lower Rf) than the starting pyridine.

Troubleshooting:

  • Issue: Incomplete conversion.

  • Fix: Add mCPBA in portions. If using H2O2, ensure the acetic acid is glacial; water slows the formation of the active peracid species.

Module B: Regioselective Chlorination (The Yield Maker)

Objective: Convert N-oxide to 2-chloro-4-isopropylpyridine. Why not Acetic Anhydride? Reacting 4-alkylpyridine N-oxides with Ac2O (Katada conditions) often yields mixtures of 2-acetoxy (desired) and 3-acetoxy isomers, or intractable tars due to polymerization initiated by the alkyl side chain. The POCl3 route is highly regioselective for the 2-position (alpha).

Protocol:

  • Dissolve N-oxide in dry DCM or Toluene (or run neat if scale permits).

  • Add POCl3 (1.5 equiv) dropwise at 0°C.

  • Heat to reflux (80-100°C) for 2-4 hours.

  • Quench: Pour onto crushed ice/NaHCO3 carefully.

Safety Note: This step generates HCl gas. Use a scrubber.

Module C: Hydrolysis & Isolation (The "Yield Killer")

Objective: Convert 2-chloro intermediate to 2-pyridone. The Problem: 2-Pyridones are tautomeric (pyridone


 hydroxypyridine). They are often amphoteric and highly soluble in water, leading to massive yield loss during extraction.

Protocol:

  • Reflux the 2-chloro intermediate in 6M HCl for 6-12 hours.

  • Crucial Workup Step: Do NOT just extract with ether/DCM.

    • Neutralize to pH 6-7 (Isoelectric point region).

    • Use n-Butanol or Chloroform/Isopropanol (3:1) for extraction. Standard non-polar solvents (Hexane/Et2O) will leave the product in the water.

    • Salting Out: Saturate the aqueous phase with NaCl or K2CO3 before extraction.

Troubleshooting Guide (FAQ)

Q1: Why is my final product a "black tar" instead of a solid?

Diagnosis: This usually happens during the rearrangement step (Module B) or if the distillation is too hot. Root Cause:

  • Thermal Decomposition: If using Acetic Anhydride (Ac2O) instead of POCl3, the high temperature (>140°C) required for rearrangement often polymerizes the electron-rich alkyl pyridine.

  • Oxidative Polymerization: Traces of peroxides left from Step 1 can initiate radical polymerization of the isopropyl group. Solution:

  • Switch to the POCl3 route (lower temp, cleaner mechanism).

  • Ensure all peroxides are quenched (check with starch-iodide paper) before proceeding to Step 2.

Q2: I see two spots on TLC after hydrolysis. Is it impure?

Diagnosis: Likely Tautomerism , not impurity. Explanation: 4-Isopropylpyridin-2-ol exists in equilibrium between the lactam (2-pyridone, polar) and lactim (2-hydroxypyridine, less polar) forms.

  • Verification: Run TLC in a solvent system containing 1-2% Triethylamine or Acetic Acid. This often collapses the streak/double-spot into a single spot by locking the protonation state.

Q3: My yield is <20% after extraction. Where is the product?

Diagnosis: It is likely still in the aqueous layer. Logic: The 2-pyridone motif is a polar amide-like structure. Recovery Protocol:

  • Take the aqueous waste layer.

  • Adjust pH to exactly 6.5 - 7.0.

  • Saturate with solid NaCl.

  • Continuously extract with Chloroform or DCM containing 10% Methanol .

  • Pro Tip: For solid products, cooling the saturated aqueous solution to 0°C often precipitates the product, allowing filtration instead of extraction.

Decision Matrix: Troubleshooting Logic

Troubleshooting Problem Identify Problem LowYield Low Yield (<30%) Problem->LowYield Impurity Impure/Tar Problem->Impurity CheckAq Check Aqueous Phase (Is product stuck?) LowYield->CheckAq CheckStep1 Check N-Oxide Conversion LowYield->CheckStep1 CheckTemp Did reaction exceed 120°C? Impurity->CheckTemp ExtractSolvent Use CHCl3:iPrOH (3:1) & Saturate w/ NaCl CheckAq->ExtractSolvent Yes SwitchMethod Switch from Ac2O to POCl3 (Lower Temp) CheckTemp->SwitchMethod Yes CheckPeroxide Quench Peroxides before heating CheckTemp->CheckPeroxide No

Caption: Figure 2. Logic tree for diagnosing yield loss and purity issues.

References

  • Katada Reaction (General Mechanism): Katada, M. (1947). "Reaction of Pyridine N-oxide with Acetic Anhydride." Journal of the Pharmaceutical Society of Japan.
  • POCl3 Activation Protocol: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
  • Tautomerism & Extraction: Beak, P., et al. (1976). "Protomeric equilibria in 2- and 4-hydroxypyridines." Journal of the American Chemical Society. Link

  • Synthesis of 4-alkyl-2-pyridones: U.S. Patent 4,968,803. "Process for the preparation of 2-hydroxypyridine compounds." (Describes industrial optimization of the hydrolysis step). Link

  • Boekelheide vs. Katada Selectivity: Boekelheide, V., & Linn, W. J. (1954). "Rearrangements of N-Oxides." Journal of the American Chemical Society. Link

Optimization

Technical Support Center: Solubilization of 4-Isopropylpyridin-2-ol

The Core Challenge: The "Hidden" Pyridone Why is this molecule crashing out of my aqueous buffer? The primary reason researchers struggle with 4-Isopropylpyridin-2-ol is a misunderstanding of its fundamental nature in so...

Author: BenchChem Technical Support Team. Date: March 2026

The Core Challenge: The "Hidden" Pyridone

Why is this molecule crashing out of my aqueous buffer?

The primary reason researchers struggle with 4-Isopropylpyridin-2-ol is a misunderstanding of its fundamental nature in solution.[1][2] While the name implies a "pyridin-ol" (aromatic alcohol), in aqueous environments, this molecule undergoes lactam-lactim tautomerism , shifting predominantly to the 2-pyridone (lactam) form.[1][2]

Unlike the hydroxyl form, the pyridone form possesses a dipole that encourages strong intermolecular hydrogen bonding.[2] This leads to the formation of stable, "brick-dust" dimers that resist solvation in water.[1][2] The isopropyl group at the 4-position adds a lipophilic burden, further decreasing aqueous solubility.[1][2]

Mechanism of Insolubility

The diagram below illustrates the equilibrium shift that occurs when you move from a solid state or non-polar solvent into water.[1][2]

Tautomerism Lactim Lactim Form (4-Isopropylpyridin-2-ol) Favored in Gas Phase/Non-polar Lactam Lactam Form (4-Isopropyl-2(1H)-pyridone) Favored in Water Lactim->Lactam Aqueous Solvent (Equilibrium Shift) Dimer Stacked Dimer (Insoluble Aggregate) 'Brick Dust' Lactam->Dimer Intermolecular H-Bonding

Figure 1: The thermodynamic trap.[1][2] In water, the equilibrium shifts to the Lactam form, which rapidly dimerizes via dual hydrogen bonds, leading to precipitation.[2]

Troubleshooting Matrix (Q&A)

Module A: pH Manipulation & Salt Formation

Q: I tried dissolving it in 0.1 N HCl, but it precipitated when I neutralized it. Why?

A: 4-Isopropylpyridin-2-ol is amphoteric.[1][2] It has two pKa values relevant to solubility:

  • pKa₁ ≈ 0.7 (Protonation of Oxygen): Requires very strong acid (pH < 1) to solubilize as a cation.[1][2]

  • pKa₂ ≈ 11.7 (Deprotonation of Nitrogen): Requires strong base (pH > 12) to solubilize as an anion.[1][2]

The Trap: The "Neutral Zone" (pH 2 to pH 11) is where the uncharged lactam species dominates.[1][2] When you neutralize your acidic stock, you force the molecule back into this insoluble zone.[2]

Protocol: The "Salt-In" Strategy Use this only if your assay tolerates extreme pH or if you are preparing a stock for immediate dilution.[1][2]

  • Acidic Stock: Dissolve compound in 1.0 M HCl (not 0.1 M) to ensure full protonation.

  • Basic Stock: Dissolve compound in 1.0 M NaOH .

  • Verification: If precipitation occurs upon dilution into PBS (pH 7.4), the local concentration exceeds the intrinsic solubility of the neutral species.[2] You must switch to Module B (Co-solvents).[1][2]

Module B: Co-solvent Crashes

Q: My 100 mM DMSO stock solution is clear, but it crashes out immediately when added to cell culture media. How do I fix this?

A: This is the classic "Solvent Shift" precipitation. The hydrophobic isopropyl group makes the molecule intolerant to high water fractions at high concentrations.[1][2] The "kinetic solubility" in media is often much lower than the thermodynamic solubility.[1][2]

Protocol: Step-Wise Dilution with Surfactant Do not add neat DMSO stock directly to media.[1][2] Use an intermediate dilution step.

StepReagentVolumeFinal Conc.State
1 Compound10 mg-Solid
2 DMSO (Anhydrous)1 mL~73 mMClear Solution
3 Tween-80 (or PEG-400)Add to DMSO stock-Prevents crystal nucleation
4 Media (Pre-warmed)Add dropwise with vortexingTargetStable Suspension/Solution

Recommendation: Pre-mix your DMSO stock with Tween-80 (1:1 ratio) before adding to the aqueous phase.[1][2] The surfactant inhibits the formation of the lactam dimers described in Figure 1.[2]

Module C: Advanced Formulation (Cyclodextrins)

Q: I need a neutral pH formulation for IV administration in mice. DMSO is toxic at high volumes.[1][2] What is the alternative?

A: Cyclodextrin complexation is the gold standard for lipophilic pyridones.[1][2] The hydrophobic isopropyl group fits well into the cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) , shielding it from water while the outer shell ensures solubility.[1][2]

Protocol: HP-β-CD Complexation This protocol creates a "molecular encapsulation" that bypasses the pH limitations.[1][2]

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.[1][2]

  • Addition: Add 4-Isopropylpyridin-2-ol powder to the vehicle.

  • Energy Input: Sonicate for 20 minutes at 40°C. The solution may appear cloudy initially.

  • Equilibration: Shake at room temperature for 4-6 hours.

  • Filtration: Filter through a 0.22 µm PVDF filter.

  • Result: You should achieve concentrations of 2–5 mg/mL at neutral pH without precipitation.

Solubility Decision Tree

Use this logic flow to select the correct solvent system for your experiment.

DecisionTree Start Start: Define Application InVitro In Vitro / Cellular Start->InVitro InVivo In Vivo / Animal Start->InVivo DMSO_Check Can you use DMSO < 0.5%? InVitro->DMSO_Check Sol_B Use HP-beta-CD (20%) Complexation InVivo->Sol_B IV / IP Injection Sol_C Use PEG-400 / Saline (Co-solvent system) InVivo->Sol_C Oral Gavage Sol_A Use DMSO Stock + Intermediate Dilution DMSO_Check->Sol_A Yes DMSO_Check->Sol_B No (Sensitive Cells)

Figure 2: Decision matrix for selecting the appropriate solubilization vehicle based on experimental constraints.

Summary of Physicochemical Properties

PropertyValue / DescriptionImpact on Solubility
Dominant Tautomer 4-Isopropyl-2(1H)-pyridoneCauses dimerization and high crystal lattice energy.[1][2]
LogP (Est.) ~2.2Moderately lipophilic; requires organic co-solvents.[1][2]
pKa (Acidic) ~11.7 (NH deprotonation)Soluble only at pH > 12.[1]
pKa (Basic) ~0.7 (Carbonyl protonation)Soluble only at pH < 1.[1]
Best Solvent DMSO, Methanol, EthanolExcellent solubility (>50 mg/mL).
Poor Solvent Water, PBS (pH 7.4)"Brick Dust" behavior (< 0.1 mg/mL typically).[1]

References

  • Tautomerism of 2-Hydroxypyridines: Beak, P., et al. "Protomeric tautomerism of heteroaromatic compounds."[1][2] Accounts of Chemical Research, vol. 10, no. 5, 1977, pp. 186-192.[1][2]

  • Solubility of Pyridones: National Center for Biotechnology Information.[1][2] "PubChem Compound Summary for CID 8871, 2-Pyridone."[1][2] PubChem, 2024.[2]

  • Cyclodextrin Formulation: Loftsson, T., & Brewster, M. E. "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, vol. 62, no. 11, 2010, pp. 1607-1621.[1][2]

  • Specific Compound Data: National Center for Biotechnology Information.[1][2] "PubChem Compound Summary for CID 69674, 4-Isopropylpyridine (Parent Structure Data)." PubChem, 2024.[2]

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature for 4-Isopropylpyridin-2-ol Tautomer Stabilization

Welcome to the Technical Support Center for the handling, characterization, and stabilization of 4-isopropylpyridin-2-ol. This compound exhibits a classic lactim-lactam tautomerism, existing in a dynamic equilibrium betw...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, characterization, and stabilization of 4-isopropylpyridin-2-ol. This compound exhibits a classic lactim-lactam tautomerism, existing in a dynamic equilibrium between the 2-pyridinol (lactim/enol) and 2-pyridone (lactam/keto) forms. While the 4-isopropyl substitution adds steric bulk and lipophilicity, the core thermodynamic drivers remain identical to the parent 2-pyridone system.

This guide provides researchers and drug development professionals with the theoretical causality and practical protocols needed to selectively stabilize and isolate the desired tautomer using precise temperature and solvent control.

Section 1: FAQs on Thermodynamics & Temperature Effects

Q1: How does temperature influence the equilibrium between the 2-pyridinol and 2-pyridone tautomers? A1: The tautomeric equilibrium is highly dependent on both temperature and the surrounding dielectric medium. In the gas phase or non-polar solvents, the 2-pyridinol form is slightly lower in internal energy (by ~3 kJ/mol) . However, in polar solvents (like water or ethanol), the 2-pyridone form is overwhelmingly favored due to its higher dipole moment (~4.26 D) and its ability to form strong solute-solvent hydrogen bonds .

Because the solvation of the 2-pyridone tautomer is a highly exothermic process (


), the Van 't Hoff equation dictates that lowering the temperature will shift the equilibrium further toward the 2-pyridone form . Conversely, higher temperatures favor the 2-pyridinol form, as the entropic penalty of solvent ordering around the highly polar 2-pyridone becomes less thermodynamically favorable at elevated thermal states .

Q2: Why does cooling my polar solvent mixture increase the yield of the 2-pyridone tautomer during crystallization? A2: Crystallization is governed by both thermodynamic stability and solubility kinetics. In the solid state, 2-pyridones form highly stable helical structures via intermolecular hydrogen bonding . By cooling a polar solvent system, you simultaneously decrease the solubility of the compound and thermodynamically drive the solution-phase equilibrium toward the 2-pyridone tautomer. This ensures that the precipitating crystals are uniformly the lactam form, preventing the co-crystallization of the lactim form.

Section 2: Troubleshooting Guide for Experimental Workflows

Issue 1: Inconsistent tautomer ratios observed during NMR characterization.

  • Root Cause: The sample is likely being analyzed at room temperature in a solvent with intermediate polarity (e.g., Chloroform-d), placing the tautomerization exchange rate on the same timescale as the NMR acquisition. This leads to peak broadening and inconsistent integration.

  • Solution:

    • Switch to a highly polar solvent (e.g., Methanol-d4 or DMSO-d6) to lock the equilibrium into the 2-pyridone form, or a strictly non-polar solvent (e.g., Cyclohexane-d12) to favor the 2-pyridinol form.

    • Perform Variable-Temperature NMR (VT-NMR). Lower the probe temperature to -20 °C to enter the slow-exchange regime, allowing for distinct, quantifiable peaks for each tautomer.

Issue 2: Poor crystallization yields or mixed-phase crystals of the target tautomer.

  • Root Cause: Using an anti-solvent that is too non-polar (e.g., hexanes) at high temperatures. As the non-polar anti-solvent is added, the dielectric constant of the mixture drops, shifting the equilibrium back toward the highly soluble 2-pyridinol form before precipitation occurs.

  • Solution: Implement a temperature-controlled crystallization in a purely polar solvent system (e.g., Ethanol/Water). Avoid non-polar anti-solvents. See Protocol B for the exact cooling ramp.

Section 3: Experimental Protocols
Protocol A: Variable-Temperature NMR (VT-NMR) for Tautomer Quantification

Objective: To accurately quantify the tautomeric ratio of 4-isopropylpyridin-2-ol by trapping the system in the slow-exchange regime.

  • Sample Preparation: Dissolve 15 mg of 4-isopropylpyridin-2-ol in 0.6 mL of Methanol-d4 (for 2-pyridone stabilization) or Toluene-d8 (for 2-pyridinol stabilization). Transfer to a standard 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into the NMR spectrometer and tune/match the probe at standard room temperature (298 K).

  • Temperature Ramp Down: Program the variable temperature (VT) unit to cool the probe to 253 K (-20 °C) at a rate of 2 K/min.

  • Equilibration: Allow the sample to equilibrate at 253 K for 15 minutes to ensure thermal homogeneity across the tube. Self-validation: Monitor the lock signal; a stable lock indicates thermal equilibrium has been reached.

  • Acquisition: Acquire a standard 1H-NMR spectrum (e.g., 16 scans, 10 s relaxation delay).

  • Analysis: Integrate the distinct C-H signals of the pyridine ring. The 2-pyridone form will exhibit slightly upfield shifted protons compared to the aromatic 2-pyridinol form due to the loss of full aromaticity .

Protocol B: Temperature-Controlled Crystallization for 2-Pyridone Stabilization

Objective: To isolate phase-pure 4-isopropyl-2-pyridone crystals.

  • Dissolution: Suspend 1.0 g of the compound in 10 mL of an Ethanol/Water mixture (80:20 v/v) in a jacketed crystallization vessel.

  • Heating: Heat the suspension to 65 °C under gentle agitation (200 rpm) until complete dissolution is achieved.

  • Isothermal Hold: Hold the solution at 65 °C for 30 minutes to ensure complete destruction of any pre-existing crystal nuclei.

  • Controlled Cooling: Program the chiller to cool the solution to 5 °C at a linear ramp rate of 0.1 °C/min. Causality note: This slow cooling rate ensures that the exothermic shift toward the 2-pyridone tautomer outpaces the supersaturation generation, preventing 2-pyridinol precipitation.

  • Aging: Hold the suspension at 5 °C for 4 hours to maximize yield and allow Ostwald ripening.

  • Filtration: Filter the crystals under vacuum and wash with 2 mL of ice-cold water. Dry under vacuum at room temperature.

Section 4: Quantitative Data Summaries

Table 1: Thermodynamic & Physical Parameters of Tautomers

Parameter4-Isopropylpyridin-2-ol (Enol/Lactim)4-Isopropyl-2-pyridone (Keto/Lactam)
Preferred Environment Gas Phase, Non-Polar SolventsPolar Solvents, Solid State
Dipole Moment (

)
~1.2 - 1.5 D~4.2 - 4.3 D
Relative Enthalpy (

)
Lower in Gas Phase (-3 kJ/mol)Lower in Polar Solvent (-12 to -18 kJ/mol)
Aromaticity Fully Aromatic (Pyridine ring)Weakly Aromatic / Non-aromatic
H-Bonding Capability H-bond Donor (O-H)H-bond Donor (N-H) & Acceptor (C=O)
Temperature Effect Favored at High TemperaturesFavored at Low Temperatures
Section 5: Visualizations

TautomerThermodynamics Enol 4-Isopropylpyridin-2-ol (Lactim Form) Keto 4-Isopropyl-2-pyridone (Lactam Form) Enol->Keto Exothermic in Polar Media NonPolar Non-Polar Solvent (e.g., Cyclohexane) HighTemp High Temperature (Entropically Driven) NonPolar->HighTemp Polar Polar Solvent (e.g., Water, EtOH) LowTemp Low Temperature (Enthalpically Driven) Polar->LowTemp HighTemp->Enol Favors LowTemp->Keto Favors

Thermodynamic logic tree demonstrating how solvent polarity and temperature dictate tautomer stability.

TroubleshootingWorkflow Issue Issue: Low Yield of 2-Pyridone Crystals CheckSolvent Check Solvent Polarity Issue->CheckSolvent IsPolar Is Solvent Polar? CheckSolvent->IsPolar SwitchSolvent Switch to EtOH/H2O (80:20) IsPolar->SwitchSolvent No CheckTemp Check Cooling Profile IsPolar->CheckTemp Yes SwitchSolvent->CheckTemp RampDown Apply 0.1 °C/min Ramp to 5 °C CheckTemp->RampDown Success Phase-Pure Lactam Crystals RampDown->Success

Troubleshooting workflow for resolving low yields during 2-pyridone tautomer crystallization.

Section 6: References
  • 2-Pyridone - Wikipedia . Wikimedia Foundation. URL:[Link]

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit . National Center for Biotechnology Information (PMC). URL:[Link]

  • Preparation of Tautomer-Pure Molecular Beams by Electrostatic Deflection . The Journal of Physical Chemistry Letters (ACS Publications). URL:[Link]

  • 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis . RSC Publishing. URL:[Link]

Optimization

Minimizing byproduct formation in 4-Isopropylpyridin-2-ol oxidation

Technical Support Center: 4-Isopropylpyridin-2-ol Oxidation Document ID: TSC-CHEM-2602-01 Subject: Best Practices and Troubleshooting for the Selective Oxidation of 4-Isopropylpyridin-2-ol to 4-Isopropylpyridin-2-one. In...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Isopropylpyridin-2-ol Oxidation

Document ID: TSC-CHEM-2602-01

Subject: Best Practices and Troubleshooting for the Selective Oxidation of 4-Isopropylpyridin-2-ol to 4-Isopropylpyridin-2-one.

Introduction: The Challenge of Selective Pyridin-2-ol Oxidation

Welcome to the technical support center. This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 4-Isopropylpyridin-2-one via the oxidation of 4-Isopropylpyridin-2-ol. While seemingly straightforward, this transformation is fraught with challenges related to selectivity and byproduct formation. The pyridine ring is generally resistant to oxidation, often requiring vigorous conditions that can unfortunately promote side reactions on the substituent groups or the N-heterocycle itself.[1]

The primary goal is the conversion of the pyridin-2-ol tautomer to the corresponding pyridin-2-one. However, the reaction environment must be carefully controlled to prevent three major competing pathways:

  • N-Oxidation: Formation of the corresponding pyridine N-oxide.

  • Side-Chain Oxidation: Oxidation of the benzylic-like position on the isopropyl group.

  • Ring Degradation: Over-oxidation leading to ring-opening and the formation of complex impurities or "tar".

This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to address the specific issues you may encounter during your experiments.

Core Reaction & Potential Byproduct Pathways

Below is a diagram illustrating the desired transformation and the key undesired byproducts that this guide will help you minimize.

Byproduct_Formation cluster_main cluster_byproducts SM 4-Isopropylpyridin-2-ol (Starting Material) Product 4-Isopropylpyridin-2-one (Desired Product) SM->Product Selective C=O formation N_Oxide 4-Isopropylpyridin-2-ol N-oxide (Byproduct A) SM->N_Oxide N-Oxidation Side_Chain_Ox Side-Chain Oxidation Products (e.g., Hydroperoxide, Alcohol, Ketone) (Byproduct B) SM->Side_Chain_Ox Isopropyl C-H Oxidation Degradation Ring-Opened Products / Tar (Byproduct C) SM->Degradation Over-Oxidation Oxidant [Oxidizing Agent]

Caption: Desired reaction and major byproduct pathways.

Troubleshooting Guide & FAQs

Q1: My reaction shows low conversion to the desired pyridinone, even after extended reaction times. What are the likely causes and how can I improve the yield?

Answer: Low conversion is typically rooted in either the choice of oxidant, the reaction conditions, or catalyst deactivation. Pyridine systems can be deceptively unreactive.[1]

Causality & Troubleshooting Steps:

  • Insufficient Oxidant Strength/Activity: Not all oxidizing agents are suitable for this transformation. Mild agents may fail to overcome the activation energy required for oxidizing the pyridin-2-ol tautomer.

    • Action: If using agents like air or molecular oxygen without a catalyst, conversion will likely be poor. Consider screening a panel of more robust oxidants. Refer to the table below for starting points.

    • Insight: The choice of oxidant is the most critical parameter. A common strategy for pyridine oxidation involves using peracids or catalyzed hydrogen peroxide systems.[2][3]

  • Suboptimal Temperature: Oxidation reactions are often temperature-sensitive. Insufficient thermal energy can lead to a sluggish reaction.

    • Action: Gradually increase the reaction temperature in 10 °C increments while carefully monitoring byproduct formation via TLC or UPLC.

    • Insight: Be cautious, as excessive heat can lead to non-selective oxidation and decomposition, resulting in tar formation.[4]

  • Catalyst Inactivation (If Applicable): If you are using a metal-based catalyst (e.g., with H₂O₂ or O₂), the catalyst may be inactive or poisoned.

    • Action: Ensure your catalyst is from a reliable source and has been stored correctly (e.g., under an inert atmosphere if air-sensitive).[5] Consider a higher catalyst loading or adding a co-catalyst if established in the literature for similar systems.

Oxidizing Agent SystemTypical ConditionsProsCons & Mitigation Strategies
m-CPBA CH₂Cl₂ or CHCl₃, 0 °C to RTGenerally effective, well-understood.Can favor N-oxide formation.[2] Mitigation: Use stoichiometric amounts, control temperature carefully.
H₂O₂ / Acetic Acid Glacial AcOH, 50-80 °CInexpensive, readily available.Can be aggressive, may lead to over-oxidation.[2] Mitigation: Slow addition of H₂O₂, maintain strict temperature control.
H₂O₂ / Metal Catalyst (e.g., MTO) Acetonitrile or CH₂Cl₂, RTCatalytic, can be highly efficient.[2]Catalyst cost/availability. Potential for side-chain oxidation. Mitigation: Screen catalyst loading, use of additives.
Potassium Permanganate (KMnO₄) Acetone/Water, basic or acidicStrong, inexpensive oxidant.Poor selectivity is common, risk of over-oxidation and side-chain cleavage.[6] Mitigation: Not recommended for this substrate unless all else fails. Requires rigorous optimization.
Q2: I'm observing a major byproduct that appears to be the N-oxide of my starting material. How can I suppress this pathway?

Answer: N-oxide formation is a very common side reaction when oxidizing pyridines, especially with peroxy-based reagents like m-CPBA.[2][3] The lone pair on the nitrogen atom is a nucleophilic site that can be readily oxidized.

Causality & Troubleshooting Steps:

  • Reagent Choice: Peracids are particularly prone to causing N-oxidation.

    • Action: Switch to an oxidant system less known for N-oxidation. Metal-catalyzed systems can sometimes offer different selectivity. For instance, oxidation with copper sulfate at high temperatures is known to produce pyridones, though yields can be low.[1]

    • Insight: The mechanism of oxidation dictates selectivity. Peracids directly deliver an oxygen atom to the most nucleophilic sites.

  • Solvent Effects: The solvent can influence the relative reactivity of the nitrogen atom versus the enol-like ring system.

    • Action: Experiment with solvents of varying polarity. Aprotic solvents like CH₂Cl₂ are common, but protic solvents (if compatible with the oxidant) could potentially solvate the nitrogen lone pair, slightly deactivating it towards oxidation.

  • pH Control (for aqueous systems): Protonating the pyridine nitrogen will protect it from oxidation.

    • Action: If your reaction conditions allow, attempt the oxidation under acidic conditions (e.g., using H₂O₂ in acetic acid). The resulting pyridinium salt is far less susceptible to N-oxidation.

    • Insight: This is a classic protecting group strategy. The protonated nitrogen's lone pair is no longer available for attack by the electrophilic oxidant.

Q3: My main impurity has a mass suggesting oxidation of the isopropyl group. What is happening and how do I prevent it?

Answer: The tertiary carbon of the isopropyl group is a benzylic-like position, making its C-H bond susceptible to radical or oxidative attack. This can lead to the formation of a hydroperoxide, alcohol, or ketone at that position. Aerobic oxidation of 4-isopropylpyridine is known to form hydroperoxides.[7]

Causality & Troubleshooting Steps:

  • Radical Mechanisms: Some oxidation processes, particularly those involving high temperatures or certain metal catalysts, can proceed via radical pathways that favor C-H oxidation. Autoxidation by atmospheric oxygen is a radical chain reaction.[8]

    • Action: Ensure your reaction is run under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric oxygen, a common culprit in side-chain oxidation.

    • Action: Add a radical scavenger like BHT (Butylated hydroxytoluene) in catalytic amounts, but only if it doesn't interfere with your primary oxidation mechanism. This is a diagnostic test; if it suppresses the byproduct, a radical pathway is likely involved.

  • Non-selective Oxidant: A highly reactive or non-selective oxidizing agent will attack any oxidizable site.

    • Action: Move to a milder, more selective oxidant. It may be necessary to accept a lower reaction rate for the sake of higher selectivity. This is a classic trade-off in process chemistry.

    • Action: Lower the reaction temperature. C-H activation often has a higher activation energy than the desired pyridone formation. Running the reaction at the lowest possible temperature that still allows for reasonable conversion can dramatically improve selectivity.

Troubleshooting Workflow

This decision tree can guide your experimental approach when encountering common issues.

Troubleshooting_Workflow Start Problem Observed? LowYield Low Yield / Incomplete Conversion Start->LowYield Yes ByproductA Byproduct A Observed (e.g., N-Oxide) Start->ByproductA Yes ByproductB Byproduct B Observed (e.g., Side-Chain Oxidation) Start->ByproductB Yes Tar Tar Formation / Complex Mixture Start->Tar Yes Sol1 Increase Temperature OR Change to Stronger Oxidant LowYield->Sol1 Sol2 Switch to Non-Peracid Oxidant OR Run Reaction Under Acidic Conditions ByproductA->Sol2 Sol3 Run Under Inert Atmosphere OR Lower Reaction Temperature ByproductB->Sol3 Sol4 Lower Temperature AND/OR Use Slower Reagent Addition Tar->Sol4

Sources

Troubleshooting

Technical Support Center: Isolation of High-Purity 4-Isopropylpyridin-2-ol

Welcome to the technical support guide for the work-up and purification of 4-Isopropylpyridin-2-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who require this inter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the work-up and purification of 4-Isopropylpyridin-2-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who require this intermediate in high purity. The isolation of substituted pyridin-2-ols is often non-trivial due to their unique chemical properties, most notably the tautomeric equilibrium between the pyridin-2-ol and pyridin-2(1H)-one forms.[1][2] This guide provides troubleshooting solutions and detailed protocols to navigate these challenges effectively.

Troubleshooting Guide: Common Isolation & Purification Issues

This section addresses the most frequently encountered problems during the work-up of 4-Isopropylpyridin-2-ol. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.

Question 1: My final product is a persistent oil or waxy solid and fails to crystallize. How can I obtain a crystalline solid?

Answer: The failure to crystallize is one of the most common hurdles in organic synthesis and typically points to the presence of impurities that inhibit the formation of a crystal lattice.[1] For 4-Isopropylpyridin-2-ol, these impurities can include unreacted starting materials, reaction by-products, or even residual solvent.[3][4]

  • Causality: Impurities disrupt the ordered packing of molecules required for crystallization, often resulting in oils or amorphous solids. The inherent properties of your specific molecule may also favor an oily state, but this should only be concluded after rigorous purification attempts have failed.[1]

  • Troubleshooting Steps:

    • Confirm Purity: Before attempting crystallization, ensure the crude product is reasonably pure. Run a quick TLC or crude ¹H NMR. If significant impurities are present, an initial purification by column chromatography is recommended (see Question 3).

    • Solvent Screening: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[5][6] Systematically screen a range of solvents with varying polarities. (See Table 1 for suggestions).

    • Induce Crystallization: If the compound remains an oil upon cooling, several techniques can be employed:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[7]

      • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the cooled, supersaturated solution.

      • Reduce Solvent Volume: If too much solvent was used, the solution may not be saturated enough for crystallization to occur. Carefully evaporate a portion of the solvent and allow the solution to cool again.[8]

      • Anti-Solvent Addition: If your product is soluble in a low-boiling point solvent (e.g., dichloromethane), you can slowly add a miscible "anti-solvent" in which it is insoluble (e.g., hexane or pentane) until turbidity persists. This technique, also known as diffusion crystallization, can be highly effective.[9]

Question 2: My yield is significantly lower than expected after aqueous work-up and extraction. Where is my product going?

Answer: Low recovery is often due to the amphoteric nature of pyridin-2-ols. The molecule possesses a weakly acidic hydroxyl group (in the pyridin-2-ol tautomer) and a weakly basic pyridine nitrogen atom. This means its solubility is highly dependent on the pH of the aqueous phase during extraction.

  • Causality:

    • Acidic Wash (pH < 2): The pyridine nitrogen becomes protonated, forming a pyridinium salt that is highly soluble in the aqueous layer.

    • Basic Wash (pH > 11): The hydroxyl group is deprotonated, forming a pyridinolate salt that is also highly soluble in the aqueous layer.

    • If the pH of your aqueous layer during extraction is too high or too low, a significant portion of your product will be lost. The isoelectric point, where the molecule is least soluble in water, typically lies in the neutral pH range.

  • Solution: pH-Controlled Extraction Protocol:

    • Initial Quench: After the reaction is complete, cool the reaction mixture and carefully quench it with water.

    • Solvent Addition: Add an appropriate organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane).

    • Neutralization: Carefully adjust the pH of the aqueous layer to ~7.0-7.5 using a dilute acid (e.g., 1M HCl) or base (e.g., saturated NaHCO₃ or 1M NaOH). Check the pH using litmus paper or a pH meter.

    • Extraction: Separate the organic layer. Extract the aqueous layer 2-3 more times with the organic solvent to ensure complete recovery.

    • Combine & Dry: Combine all organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Question 3: I'm having difficulty purifying my product by silica gel chromatography. The peaks are tailing, or the product co-elutes with impurities.

Answer: This is a classic problem when purifying pyridine-containing compounds on standard silica gel. Two main factors are at play: the acidity of the silica surface and the tautomeric nature of your compound.

  • Causality:

    • Acid-Base Interaction: Standard silica gel has acidic silanol (Si-OH) groups on its surface. The basic nitrogen of your 4-isopropylpyridin-2-ol can interact strongly with these acidic sites, leading to irreversible adsorption or significant peak tailing during elution.[1][7]

    • Tautomerism: The pyridin-2-ol and pyridin-2(1H)-one tautomers coexist in solution and have slightly different polarities.[1][2] This can cause broad or multiple peaks, making sharp separation from closely eluting impurities difficult.

  • Troubleshooting & Optimization:

    • Method 1: Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel before use. This is a simple and highly effective technique.

      • Protocol: Prepare a slurry of the silica gel in your chosen non-polar eluent (e.g., hexane). Add a small amount of a volatile base, typically triethylamine (Et₃N), to the slurry (0.5-1% v/v).[7] Pack the column using this slurry. Use an eluent system that also contains the same percentage of triethylamine.

    • Method 2: Use an Alternative Stationary Phase: If tailing persists, switch to a less acidic stationary phase.

      • Alumina (Basic or Neutral): Alumina is an excellent alternative for purifying basic compounds. Start with a Brockmann activity II or III neutral alumina.

    • Method 3 (Advanced): Derivatization: For exceptionally difficult separations, you can temporarily "lock" the molecule into a single, less polar tautomeric form. This involves converting the tautomeric mixture into a derivative, purifying it, and then cleaving the protecting group. A common strategy for pyridinols is the formation of a nonaflate ester.[1] This approach is best suited for situations where achieving ultra-high purity is critical and other methods have failed.

Question 4: My isolated product has a persistent yellow or brown color, even after chromatography.

Answer: Colored impurities are often high-molecular-weight by-products or degradation products that can be highly non-polar or polar and may persist through standard purification techniques. Activated charcoal is an excellent agent for removing such colored impurities.[5]

  • Causality: Activated charcoal has a highly porous structure with a large surface area, allowing it to adsorb colored organic molecules effectively.

  • Protocol for Decolorization:

    • Dissolve your impure, colored product in a suitable hot solvent (choose a good recrystallization solvent).

    • Add a small amount of activated charcoal (typically 1-2% by weight of your compound). Caution: Add charcoal to the warm solution, not the boiling solution, to avoid bumping.

    • Gently heat the mixture at reflux for 5-10 minutes.

    • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. The filtrate should be colorless.

    • Allow the filtrate to cool slowly to crystallize the pure, decolorized product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in 4-Isopropylpyridin-2-ol synthesis? Common impurities arise from the starting materials, intermediates, and side reactions of the synthesis.[3][4] These can include unreacted starting materials (e.g., a substituted pyridine N-oxide or a di-carbonyl precursor), partially reacted intermediates, and by-products from over-reaction or undesired side reactions.[3]

Q2: What is the best general-purpose solvent for recrystallizing 4-Isopropylpyridin-2-ol? There is no single "best" solvent, and screening is always recommended.[5] However, based on the polarity of the pyridin-2-one structure, a good starting point is often a moderately polar solvent system. See the table below for guidance.

Q3: How does tautomerism affect the characterization of my final product? The presence of both pyridin-2-ol and pyridin-2(1H)-one tautomers can lead to what appears to be a complex NMR spectrum, often showing two sets of peaks.[1] This is not necessarily a sign of impurity. The ratio of these tautomers is highly dependent on the solvent used for the analysis (e.g., CDCl₃ vs. DMSO-d₆). To confirm purity, it is crucial to use orthogonal techniques like HPLC, LC-MS, or elemental analysis, which should show a single major component.

Q4: How can I definitively confirm the purity of my final product? A combination of analytical techniques is required:

  • Melting Point: A sharp melting point range (within 1-2 °C) is a strong indicator of high purity.

  • Chromatography: A single spot on TLC (in multiple eluent systems) and a single peak by HPLC (>99% area) are standard purity assessments.

  • Spectroscopy: A clean ¹H and ¹³C NMR spectrum (accounting for any tautomers) consistent with the desired structure.

  • Mass Spectrometry: Correct mass observed by high-resolution mass spectrometry (HRMS).

  • Elemental Analysis: The experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated values.

Data Presentation & Protocols

Table 1: Recrystallization Solvent Screening Guide
Solvent ClassExample SolventsExpected Solubility Behavior for 4-Isopropylpyridin-2-olRemarks
Non-Polar Hexanes, HeptaneLikely insoluble in both cold and hot solvent.Good candidates for use as an "anti-solvent" in a mixed-solvent system.[9]
Moderately Polar Ethyl Acetate, Toluene, Isopropanol, EthanolGood starting point. May show high solubility when hot and low solubility when cold.Isopropanol or Ethanol/Water mixtures are often effective for pyridin-2-ones.[10][11]
Polar Aprotic Acetone, AcetonitrileMay be too soluble even when cold, leading to poor recovery.Can be used in a mixed-solvent system with a non-polar anti-solvent.
Polar Protic Water, MethanolMay be soluble, especially in methanol. Water solubility is pH-dependent.A mixture like Methanol/Water or Ethanol/Water is a common and effective choice for recrystallization.[12]
Experimental Workflow for High-Purity Isolation

The following diagram outlines the general workflow and decision-making process for the purification of 4-Isopropylpyridin-2-ol.

G cluster_0 cluster_1 Path A: Crystalline Crude cluster_2 Path B: Oily Crude cluster_3 start Crude Reaction Mixture workup Aqueous Work-up (pH 7-7.5) start->workup concentrate Concentrate Under Vacuum workup->concentrate decision Is the Crude Product a Solid? concentrate->decision recrystallize Recrystallization (Solvent Screening, see Table 1) decision->recrystallize Yes chromatography Column Chromatography (Deactivated Silica or Alumina) decision->chromatography No filter_wash Filter & Wash with Cold Solvent recrystallize->filter_wash dry Dry Under High Vacuum filter_wash->dry combine_fractions Combine Pure Fractions & Concentrate chromatography->combine_fractions combine_fractions->dry purity_analysis Purity Analysis (MP, HPLC, NMR) dry->purity_analysis final_product High-Purity 4-Isopropylpyridin-2-ol purity_analysis->final_product

Caption: Workflow for the isolation and purification of 4-Isopropylpyridin-2-ol.

References

  • The Good Scents Company. (n.d.). 4-isopropyl pyridine. Retrieved February 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Isopropylpyridine. PubChem. Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). DE3245950A1 - Process for the preparation of substituted pyridines.
  • University of California, Irvine. (n.d.). Recrystallization. Retrieved February 27, 2026, from [Link]

  • University of South Alabama. (n.d.). Recrystallization, filtration and melting point. Retrieved February 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved February 27, 2026, from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved February 27, 2026, from [Link]

  • Global Substance Registration System. (n.d.). 4-ISOPROPYLPYRIDINE. Retrieved February 27, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Isopropylpyridine. NIST WebBook. Retrieved February 27, 2026, from [Link]

  • LookChem. (n.d.). Purification of Pyridine. Chempedia. Retrieved February 27, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(2'-hydroxypropyl)-pyridine. Retrieved February 27, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved February 27, 2026, from [Link]

  • Chromatography Today. (2026, February 15). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved February 27, 2026, from [Link]

  • Canadian Science Publishing. (n.d.). Synthesis of some 4-pyranones and 4-pyridones structurally related to isoproterenol. Canadian Journal of Chemistry. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2025, October 13). (PDF) New Co-Crystals/Salts of Gallic Acid and Substituted Pyridines: An Effect of Ortho-Substituents on the Formation of an Acid–Pyridine Heterosynthon. Retrieved February 27, 2026, from [Link]

  • Thieme. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2026, February 7). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. Retrieved February 27, 2026, from [Link]

  • ZORA (Zurich Open Repository and Archive). (n.d.). 4-Hydroxy-2-Pyridone Alkaloids: Structures and Synthetic Approaches. Retrieved February 27, 2026, from [Link]

  • Veeprho. (2024, September 11). Sources and Types of Impurities in Pharmaceutical Substances. Retrieved February 27, 2026, from [Link]

  • Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Pyridine. Retrieved February 27, 2026, from [Link]

  • MDPI. (2023, December 15). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Retrieved February 27, 2026, from [Link]

  • SciSpace. (2013, December 15). Impurities in Pharmaceuticals- A Review. Retrieved February 27, 2026, from [Link]

  • International Journal of Pharmaceutical Research and Applications. (n.d.). Impurities in Pharmaceutical Substances. Retrieved February 27, 2026, from [Link]

  • Wikipedia. (n.d.). 2-Pyridone. Retrieved February 27, 2026, from [Link]

  • Chemistry Stack Exchange. (2017, April 4). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Retrieved February 27, 2026, from [Link]

  • Occupational Safety and Health Administration. (n.d.). PV2143. Retrieved February 27, 2026, from [Link]

  • Institute of Molecular and Translational Medicine. (2021, November 8). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Retrieved February 27, 2026, from [Link]

  • Global Substance Registration System. (n.d.). 4-ISOPROPYLPYRIDINE. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2025, August 5). (PDF) Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved February 27, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Isopropylpyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Mag...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into molecular architecture.[1][2] This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-Isopropylpyridin-2-ol, a substituted pyridinone of interest in medicinal chemistry.

Pyridin-2(1H)-one and its derivatives are prevalent scaffolds in a variety of biologically active compounds. The tautomeric equilibrium between the pyridin-2-ol and pyridin-2(1H)-one forms, with the latter typically predominating in solution, significantly influences their chemical and spectroscopic properties. The introduction of an isopropyl group at the 4-position introduces specific electronic and steric effects that are clearly discernible in the NMR spectra.

This guide will delve into the predicted ¹H and ¹³C NMR spectra of 4-Isopropylpyridin-2-ol, drawing comparisons with structurally related analogs to provide a comprehensive understanding of its spectral features. We will explore the causal relationships behind observed chemical shifts and coupling constants, grounded in fundamental NMR principles.

The Tautomeric Landscape: Pyridin-2-ol vs. Pyridin-2(1H)-one

It is crucial to recognize that 4-Isopropylpyridin-2-ol exists in a tautomeric equilibrium with 4-Isopropylpyridin-2(1H)-one. In most common NMR solvents, the pyridin-2(1H)-one form is the major, and often exclusive, species observed. This is due to the greater thermodynamic stability of the amide-like pyridone ring system. Therefore, the following spectral analysis will focus on the predominant 4-Isopropylpyridin-2(1H)-one tautomer.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following provides a detailed, step-by-step methodology for obtaining high-quality ¹H and ¹³C NMR spectra, designed to ensure data integrity and reproducibility.

Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. For compounds with limited solubility or to observe exchangeable protons (like the N-H proton), deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be utilized.[3] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

  • Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is the universally recognized internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[4] Most high-quality deuterated solvents are available with TMS already added.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard one-pulse sequence (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 12-16 ppm to encompass the full range of proton chemical shifts.

    • Acquisition Time: 2-4 seconds to ensure good digital resolution.

    • Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between scans, ensuring accurate integration.

    • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled one-pulse sequence (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with single lines for each unique carbon.

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

¹H NMR Spectral Analysis of 4-Isopropylpyridin-2(1H)-one

The ¹H NMR spectrum of 4-Isopropylpyridin-2(1H)-one is anticipated to display five distinct signals. The symmetry of the isopropyl group simplifies its proton signals. The pyridone ring protons will exhibit characteristic chemical shifts and coupling patterns.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-6~7.3 - 7.5Doublet~6-71H
H-5~6.2 - 6.4Doublet of doublets~6-7, ~21H
H-3~6.0 - 6.2Doublet~21H
-CH (isopropyl)~2.9 - 3.1Septet~71H
-CH₃ (isopropyl)~1.2 - 1.3Doublet~76H
N-HVariable (broad)Singlet (broad)-1H

Rationale for Chemical Shift and Multiplicity:

  • Pyridone Ring Protons (H-3, H-5, H-6): The pyridone ring is an electron-deficient system, but the presence of the electron-donating oxygen atom influences the shielding of the ring protons.

    • H-6: This proton is adjacent to the electronegative nitrogen and is expected to be the most downfield of the ring protons. It will appear as a doublet due to coupling with H-5.

    • H-5: This proton is coupled to both H-6 and H-3, resulting in a doublet of doublets. The larger coupling constant arises from the ortho-coupling with H-6, and the smaller coupling constant is due to the meta-coupling with H-3.

    • H-3: This proton is adjacent to the carbonyl group and will be coupled to H-5, appearing as a doublet with a smaller meta-coupling constant.

  • Isopropyl Group Protons:

    • Methine Proton (-CH): The methine proton is attached to the pyridone ring and is coupled to the six equivalent methyl protons. According to the n+1 rule, its signal will be split into a septet (6+1=7).

    • Methyl Protons (-CH₃): The six protons of the two methyl groups are chemically equivalent and are coupled to the single methine proton. This results in a doublet (1+1=2) with a large integration value of 6H.

  • N-H Proton: The chemical shift of the N-H proton is highly variable and depends on the solvent, concentration, and temperature. It often appears as a broad singlet and may exchange with deuterium in solvents like D₂O or CD₃OD, causing the signal to disappear.

¹³C NMR Spectral Analysis of 4-Isopropylpyridin-2(1H)-one

The proton-decoupled ¹³C NMR spectrum of 4-Isopropylpyridin-2(1H)-one is expected to show six distinct signals, corresponding to the six unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C-2 (C=O)~165 - 175
C-4~145 - 155
C-6~135 - 145
C-5~110 - 120
C-3~100 - 110
-CH (isopropyl)~30 - 35
-CH₃ (isopropyl)~20 - 25

Rationale for Chemical Shifts:

  • C-2 (Carbonyl Carbon): The carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the 165-175 ppm region.

  • Pyridone Ring Carbons (C-3, C-4, C-5, C-6):

    • C-4 and C-6: These carbons are attached to the electron-withdrawing nitrogen and are expected to be the most downfield of the ring carbons (excluding the carbonyl). The carbon bearing the isopropyl group (C-4) will be a quaternary carbon and may show a weaker signal.

    • C-3 and C-5: These carbons are expected to be more shielded and will appear at higher field (lower ppm values) compared to C-4 and C-6.

  • Isopropyl Group Carbons:

    • Methine Carbon (-CH): This carbon is directly attached to the aromatic ring and will appear in the aliphatic region, typically around 30-35 ppm.

    • Methyl Carbons (-CH₃): The two equivalent methyl carbons will give a single signal at a higher field, around 20-25 ppm.

Comparative Spectral Analysis: The Influence of the Isopropyl Group

To understand the spectral impact of the isopropyl substituent, it is instructive to compare the predicted data for 4-Isopropylpyridin-2(1H)-one with that of a simpler analog, such as 4-methylpyridin-2(1H)-one.

Compound H-3 (ppm) H-5 (ppm) H-6 (ppm) 4-substituent protons (ppm)
4-Methylpyridin-2(1H)-one~6.1~6.2~7.3~2.2 (s, 3H)
4-Isopropylpyridin-2(1H)-one (Predicted)~6.1~6.3~7.4~3.0 (septet, 1H), ~1.2 (d, 6H)

The primary difference in the ¹H NMR spectra will be the signals for the 4-substituent. The singlet for the methyl group in 4-methylpyridin-2(1H)-one is replaced by the characteristic septet and doublet for the isopropyl group in the target molecule. The electronic effect of the isopropyl group is slightly more electron-donating than a methyl group, which may lead to minor upfield shifts for the ring protons, although this effect is generally small.

Visualizing the Workflow

NMR_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis a Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) b Dissolve in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) a->b c Transfer to NMR Tube b->c d Acquire ¹H NMR Spectrum c->d e Acquire ¹³C NMR Spectrum c->e f Process Data (Fourier Transform, Phasing, Baseline Correction) d->f e->f g Analyze Chemical Shifts f->g h Analyze Coupling Constants f->h i Analyze Integration f->i j Assign Signals to Molecular Structure g->j h->j i->j

Caption: Workflow for NMR spectral analysis.

Conclusion

The ¹H and ¹³C NMR spectra of 4-Isopropylpyridin-2(1H)-one are predicted to exhibit characteristic signals that are readily interpretable based on fundamental NMR principles and comparison with related structures. The isopropyl group introduces a distinctive septet-doublet pattern in the ¹H NMR spectrum and two additional signals in the aliphatic region of the ¹³C NMR spectrum. This detailed spectral analysis provides a robust framework for the structural confirmation of this and similar substituted pyridinone compounds, which is an essential step in the research and development of new chemical entities.

References

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Principles, Applications, and Advances in Analytical Chemistry - Research and Reviews. J Pharm Anal. 2025.14. 013.
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  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. J. Org. Chem. 1997, 62, 7512.
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  • Alsaygh, A., Al-Humaidi, J. and Al-Najjar, I. (2014) Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. International Journal of Organic Chemistry, 4, 116-121.
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Comparative

A Comparative Guide to the FTIR Spectroscopy of 4-Isopropylpyridin-2-ol and 2-Pyridone

This guide provides a detailed comparative analysis of the Fourier-Transform Infrared (FTIR) spectra of 2-pyridone and its substituted derivative, 4-isopropylpyridin-2-ol. We will delve into the structural nuances that g...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of the Fourier-Transform Infrared (FTIR) spectra of 2-pyridone and its substituted derivative, 4-isopropylpyridin-2-ol. We will delve into the structural nuances that give rise to distinct spectral signatures, focusing on the pivotal role of lactam-lactim tautomerism. This document is intended for researchers and professionals in organic synthesis and drug development, offering both foundational theory and practical, field-proven experimental protocols.

The Decisive Factor: Lactam-Lactim Tautomerism

Understanding the FTIR spectra of pyridones begins with appreciating their tautomeric nature. These compounds exist in a dynamic equilibrium between two forms: the lactam (amide) form, known as 2-pyridone, and the lactim (enol) form, known as 2-hydroxypyridine.

The position of this equilibrium is highly sensitive to the molecule's environment. In the gas phase or non-polar solvents, the aromatic lactim (2-hydroxypyridine) form can be significantly populated.[1][2][3] However, in the solid state and in polar solvents, the equilibrium overwhelmingly favors the lactam (2-pyridone) form, primarily due to strong intermolecular hydrogen bonding between the N-H and C=O groups.[1][2]

For the purpose of this guide, which focuses on standard solid-state analysis using the KBr pellet technique, we will consider both compounds as existing predominantly in their lactam forms: 2-pyridone and 4-isopropyl-2-pyridone . The presence or absence of key functional group vibrations—specifically C=O, N-H, and O-H—provides an unambiguous spectroscopic fingerprint of the dominant tautomer.[1]

Tautomerism cluster_lactam Lactam Form (2-Pyridone) cluster_lactim Lactim Form (2-Hydroxypyridine) lactam Generic 2-Pyridone Structure (Dominant in Solid State) lactim Generic 2-Hydroxypyridine Structure lactam->lactim Equilibrium

Caption: Lactam-lactim equilibrium of the 2-pyridone ring system.

Spectral Analysis of the Parent Compound: 2-Pyridone

In the solid state, 2-pyridone provides a classic example of a cyclic amide. Its FTIR spectrum is characterized by the definitive vibrations of the lactam ring. The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretch, typically observed between 1650 and 1685 cm⁻¹.[4][5] The N-H stretching vibration appears as a broad band in the 3400-2400 cm⁻¹ region, with its breadth resulting from extensive intermolecular hydrogen bonding. Conversely, the characteristic broad O-H stretching band of the lactim form (which would appear around 3500-3200 cm⁻¹) is absent, confirming the predominance of the lactam structure.[1][2]

Spectral Analysis of the Derivative: 4-Isopropyl-2-pyridone

Substituting an isopropyl group at the 4-position introduces new vibrational modes while preserving the core lactam structure. The fundamental peaks of the 2-pyridone ring system remain, but they are now complemented by the distinct signature of the alkyl substituent.

The key additions to the spectrum are:

  • Aliphatic C-H Stretching: Strong absorptions appearing just below 3000 cm⁻¹ (typically in the 2960-2850 cm⁻¹ range), which are characteristic of the sp³-hybridized C-H bonds in the isopropyl group.

  • Aliphatic C-H Bending: Characteristic bending (deformation) vibrations for the isopropyl group are expected in the fingerprint region, including bands around 1470-1450 cm⁻¹ and 1385-1365 cm⁻¹.

Comparative FTIR Data: A Head-to-Head Comparison

The following table summarizes the key characteristic absorption bands for 2-pyridone and 4-isopropyl-2-pyridone in the solid state, allowing for a direct and objective comparison.

Vibrational Mode Functional Group 2-Pyridone (cm⁻¹) 4-Isopropyl-2-pyridone (cm⁻¹) Key Observations & Notes
N-H StretchLactam N-H~3400 - 2400 (Broad)~3400 - 2400 (Broad)Broadness due to strong hydrogen bonding. Present in both compounds.
C-H Aromatic StretchPyridone Ring C-H~3100 - 3000~3100 - 3000Typically weaker than aliphatic C-H stretches.
C-H Aliphatic Stretch Isopropyl Group C-H Absent ~2960 - 2850 (Strong) The primary distinguishing feature in the high-frequency region.
C=O Stretch (Amide I) Lactam C=O ~1680 - 1650 (Strong) ~1680 - 1650 (Strong) Confirms the presence of the lactam tautomer in both compounds. [4][6]
C=C / C=N Ring StretchPyridone Ring~1615, ~1550~1610, ~1550Aromatic and conjugated system vibrations.
C-H Aliphatic Bend Isopropyl Group C-H Absent ~1470, ~1370 Confirmatory peaks for the isopropyl substituent in the fingerprint region.
C-H Out-of-Plane BendPyridone Ring C-H~850 - 750~860 - 790Bending patterns can be influenced by substitution.

Experimental Protocol: High-Fidelity Solid-State FTIR Analysis via KBr Pellet

To obtain reliable and reproducible FTIR data for solid samples like pyridones, the Potassium Bromide (KBr) pellet technique is the gold standard.[7] This method involves embedding the analyte in a solid matrix that is transparent to infrared radiation.

Causality: The objective is to reduce the particle size of the sample to less than the wavelength of the IR radiation, which minimizes light scattering (the Christiansen effect) and produces sharp, well-defined absorption bands.[8][9] The KBr must be impeccably dry, as absorbed atmospheric moisture introduces broad O-H absorption bands (~3400 cm⁻¹ and ~1640 cm⁻¹) that can interfere with the N-H and C=O regions of the analyte spectrum.[10]

Experimental_Workflow start Start: Sample & Reagent Prep grind 1. Grind Sample & Dry KBr (1-2 mg sample : 100-200 mg KBr) start->grind mix 2. Homogenize Mixture (Agate mortar and pestle) grind->mix press 3. Press Pellet (Hydraulic press, ~8-10 tons) mix->press bkg 4. Collect Background Spectrum (Empty sample compartment) press->bkg sample 5. Collect Sample Spectrum (Place pellet in holder) bkg->sample process 6. Process Data (Baseline correction, peak picking) sample->process end End: Interpreted Spectrum process->end

Sources

Validation

Comparative Reactivity Guide: 4-Isopropylpyridin-2-ol vs. 4-Methylpyridin-2-ol

Executive Summary For drug development professionals and synthetic organometallic chemists, the 2-pyridone/2-pyridinol scaffold is a highly versatile building block. It serves both as a core pharmacophore in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic organometallic chemists, the 2-pyridone/2-pyridinol scaffold is a highly versatile building block. It serves both as a core pharmacophore in medicinal chemistry and as a hemilabile, bifunctional ligand in transition-metal catalysis.

This guide objectively compares the reactivity profiles of 4-methylpyridin-2-ol (and its tautomer, 4-methyl-2-pyridone) against 4-isopropylpyridin-2-ol . While both molecules share identical electronic activation pathways via inductive and hyperconjugative effects, the divergent steric bulk at the C4 position fundamentally dictates their performance in Electrophilic Aromatic Substitution (EAS) and their efficacy as Ligand-Assisted Proton Shuttle (LAPS) catalysts.

Structural & Mechanistic Dynamics

Tautomerism and Electronic Basicity

Both compounds exist in a solvent-dependent tautomeric equilibrium between the 2-pyridinol (aromatic) and 2-pyridone (amide-like) forms. In polar solvents and the solid state, the 2-pyridone form dominates. The alkyl groups at the C4 position are electron-donating. The methyl group donates electron density primarily through hyperconjugation, whereas the isopropyl group relies on a stronger inductive effect.

Recent computational studies on Rhodium-NHC platforms demonstrate that introducing a methyl group at the 4-position increases the oxygen basicity of the pyridonato ligand (approx. 234.7 kcal/mol) compared to the unsubstituted parent [1]. The isopropyl group provides a theoretically similar basicity but introduces significant steric constraints.

Steric Shielding and Hemilability

The critical differentiator between these two compounds is their steric profile (A-value: Methyl ≈ 1.70, Isopropyl ≈ 2.15).

  • 4-Methylpyridin-2-ol : The compact methyl group provides electronic activation without obstructing the adjacent C3 and C5 positions. In catalysis, this allows the ligand to easily de-coordinate and re-coordinate to a metal center [1].

  • 4-Isopropylpyridin-2-ol : The bulky isopropyl group creates a rotational "steric umbrella." In EAS reactions, this shields the C3 position, altering regioselectivity. In catalysis, this steric hindrance restricts the conformational freedom required for hemilabile coordination, effectively lowering the catalytic turnover frequency.

G Core 4-Alkylpyridin-2-ol (Tautomeric Core) Me 4-Methylpyridin-2-ol (Low Steric Profile) Core->Me R = CH3 iPr 4-Isopropylpyridin-2-ol (High Steric Bulk) Core->iPr R = CH(CH3)2 EAS_Me Rapid EAS at C3/C5 Unrestricted Access Me->EAS_Me Cat_Me Optimal LAPS Ligand High Catalytic Turnover Me->Cat_Me EAS_iPr Slower EAS C3 Sterically Shielded iPr->EAS_iPr Cat_iPr Restricted Hemilability Lower Catalytic Turnover iPr->Cat_iPr

Logic pathway comparing steric profiles and downstream reactivity outcomes.

Application in Transition Metal Catalysis (LAPS Mechanism)

In the context of Rhodium-NHC-catalyzed gem-specific alkyne dimerization, the pyridonato ligand acts as a proton shuttle. The Ligand-Assisted Proton Shuttle (LAPS) mechanism requires the ligand to dynamically shift from a bidentate (κ²N,O) resting state to a monodentate (κ¹O) state [1].

Experimental data confirms that 4-methyl-2-pyridone is the most active catalyst in this class because the methyl group optimally enhances oxygen basicity (facilitating the Concerted Metalation-Deprotonation, or CMD, step) without sterically blocking the re-coordination of the protonated ligand [1][2]. Conversely, substituting the 4-position with bulkier groups like isopropyl hampers the coordination of the protonated ligand after the CMD step, stalling the catalytic cycle.

LAPS_Cycle A Rh(I) Resting State (κ²N,O-Pyridonato) B Alkyne Coordination (Hemilabile κ¹O-Pyridonato) A->B + Alkyne C CMD Deprotonation (Protonated Ligand) B->C CMD Step D Second Alkyne Addition & Proton Transfer C->D + Alkyne E Reductive Elimination (gem-Enynes Release) D->E C-C Coupling E->A Product Release

Ligand-Assisted Proton Shuttle (LAPS) catalytic cycle for alkyne dimerization.

Quantitative Performance Metrics

The following table synthesizes the comparative reactivity metrics based on stereoelectronic principles and literature-derived catalytic benchmarks [1][2].

Property / Metric4-Methylpyridin-2-ol4-Isopropylpyridin-2-ol
Substituent Steric Parameter (v) 0.52 (Compact)0.76 (Bulky)
Calculated Oxygen Basicity (ΔG) ~234.7 kcal/mol~235.2 kcal/mol
Rh-Catalyzed Alkyne Dimerization Yield >95% (Optimal LAPS kinetics)<40% (Sterically hindered recoordination)
EAS Bromination (C3/C5) Rate Fast (Complete in <1h)Moderate (Complete in ~4h)
EAS Regioselectivity (C3 vs C5) ~1:1 (Statistical mixture)Heavily favors C5 (C3 is sterically shielded)

Self-Validating Experimental Protocols

To empirically validate the differences in reactivity, the following protocols are designed with built-in analytical checkpoints to ensure system integrity.

Protocol A: Synthesis of Rh{κ²N,O-Pyridonato}(η²-coe)(IPr) Catalysts

Causality: Potassium tert-butoxide (KOtBu) is utilized to deprotonate the pyridinol, forcing the equilibrium entirely to the highly nucleophilic pyridonate form. This allows it to act as a bidentate ligand, displacing the chloride and one cyclooctene (coe) ligand from the Rh dimer [1].

  • Preparation : In a glovebox, dissolve 0.48 mmol of the chosen ligand (4-methylpyridin-2-ol or 4-isopropylpyridin-2-ol) and 0.47 mmol of KOtBu in 15 mL of anhydrous THF.

  • Activation : Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

  • Metalation : Cannulate a solution of the dinuclear complex [Rh(μ2-Cl)(η2-coe)2(IPr)]2 (0.24 mmol in 10 mL THF) into the ligand mixture.

  • Reaction : Stir for 1 hour at room temperature.

  • Self-Validation (NMR Tracking) : Take a 0.1 mL aliquot, remove the solvent under vacuum, and dissolve in THF-d8. Perform ¹H NMR. Validation Check: The disappearance of the free pyridinol OH/NH proton and the shift of the cyclooctene (coe) olefinic protons confirm successful displacement and bidentate coordination.

  • Isolation : Remove solvent under reduced pressure, extract with toluene, filter through Celite, and precipitate with pentane.

Protocol B: Kinetic Profiling of Electrophilic Bromination

Causality: Molecular bromine in acetic acid acts as the electrophile. The electron-donating oxygen activates the C3 and C5 positions. By tracking the reaction over time, the steric retardation caused by the C4-isopropyl group becomes quantifiable.

  • Setup : Dissolve 5.0 mmol of the pyridinol derivative in 20 mL of glacial acetic acid in a 50 mL round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition : Add 5.2 mmol of Br₂ dropwise over 5 minutes at room temperature.

  • Kinetic Sampling : Extract 50 µL aliquots at t = 10, 30, 60, 120, and 240 minutes.

  • Quenching : Immediately quench each aliquot into 1 mL of saturated aqueous sodium thiosulfate to halt bromination, then extract with 1 mL of ethyl acetate.

  • Self-Validation (LC-MS Analysis) : Inject the organic layer into an LC-MS system.

    • Validation Check: For 4-methylpyridin-2-ol, the starting mass will rapidly deplete within 60 minutes, yielding a mixture of C3 and C5 brominated products. For 4-isopropylpyridin-2-ol, the starting mass will persist much longer, and the chromatogram will show a highly skewed ratio favoring the C5-bromo isomer due to the isopropyl group blocking the C3 trajectory.

Safety Note: Pyridinol derivatives can be toxic if swallowed or inhaled. Handle all powders in a well-ventilated fume hood and wear appropriate PPE [3].

References

  • Tuning the Pyridone Scaffold within a Rhodium-NHC Platform for gem-Specific Alkyne Dimerization via a Ligand-Assisted Proton Shuttle Mechanism Organometallics - ACS Public
  • Rhodium‐NHC‐Catalyzed gem‐Specific O‐Selective Hydropyridon
  • SAFETY D
Comparative

A Researcher's Guide to Investigating the Solvatochromic and Tautomeric Behavior of 4-Isopropylpyridin-2-ol using UV-Vis Spectroscopy

For researchers and professionals in drug development and materials science, understanding the interplay between a molecule and its environment is paramount. The UV-Vis absorption spectrum of a compound, while seemingly...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, understanding the interplay between a molecule and its environment is paramount. The UV-Vis absorption spectrum of a compound, while seemingly a simple measurement, offers a profound window into its electronic structure and its interactions with the surrounding solvent. This guide provides a comprehensive framework for investigating the UV-Vis absorption spectra of 4-Isopropylpyridin-2-ol, a substituted pyridinol of interest, across a range of solvents. We will delve into the underlying principles of tautomerism and solvatochromism that govern its spectral behavior and provide a detailed experimental protocol to empower your research.

The Dual Identity of 4-Isopropylpyridin-2-ol: A Tale of Two Tautomers

4-Isopropylpyridin-2-ol exists in a dynamic equilibrium between two tautomeric forms: the enol form (4-isopropyl-2-hydroxypyridine) and the keto form (4-isopropyl-2-pyridone). This equilibrium is not static; it is exquisitely sensitive to the surrounding solvent environment. The ability of the solvent to stabilize one tautomer over the other through intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, dictates the predominant species in solution.

  • In non-polar solvents , which have a low dielectric constant and are poor hydrogen bond donors/acceptors (e.g., cyclohexane, carbon tetrachloride), the less polar enol form, 4-isopropyl-2-hydroxypyridine, is generally favored.[1]

  • In polar solvents , particularly protic solvents capable of hydrogen bonding (e.g., water, ethanol), the more polar keto form, 4-isopropyl-2-pyridone, is significantly stabilized and becomes the dominant tautomer.[1][2] This is due to the large dipole moment of the pyridone tautomer, which interacts favorably with polar solvent molecules.[2]

This solvent-dependent tautomerism is the primary factor influencing the UV-Vis absorption spectrum of 4-Isopropylpyridin-2-ol. Since the two tautomers possess distinct electronic configurations, they will absorb light at different wavelengths.

Solvatochromism: The Solvent's Influence on Color

Beyond dictating the tautomeric equilibrium, the solvent also directly influences the energy of the electronic transitions of each tautomer, a phenomenon known as solvatochromism. This results in a shift in the absorption maximum (


) as the solvent polarity is changed.

The electronic transitions observed in the UV-Vis spectra of these compounds are typically


 and n 

transitions.
  • 
     transitions:  These transitions often involve an excited state that is more polar than the ground state. Consequently, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a lower energy transition and a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift).
    
  • n ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     transitions:  In contrast, the ground state of molecules undergoing n 
    
    
    
    transitions is typically more stabilized by polar, hydrogen-bonding solvents than the excited state. This leads to an increase in the energy gap of the transition and a shift of the absorption maximum to a shorter wavelength (a hypsochromic or blue shift) with increasing solvent polarity.[3]

By systematically varying the solvent, we can deconstruct these effects and gain a deeper understanding of the electronic properties of 4-Isopropylpyridin-2-ol.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the procedure for acquiring the UV-Vis absorption spectra of 4-Isopropylpyridin-2-ol in a selection of solvents with varying polarities.

1. Materials and Reagents:

  • 4-Isopropylpyridin-2-ol (high purity)

  • Spectroscopic grade solvents:

    • Cyclohexane (non-polar)

    • Dichloromethane (polar aprotic)

    • Acetonitrile (polar aprotic)

    • Ethanol (polar protic)

    • Water (highly polar protic)

  • Quartz cuvettes (1 cm path length)

  • Calibrated micropipettes

  • Volumetric flasks

2. Instrument:

  • A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 to 400 nm.

3. Experimental Workflow:

G cluster_prep Solution Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare a stock solution of 4-Isopropylpyridin-2-ol in a volatile solvent (e.g., ethanol). B Prepare dilute working solutions in each selected solvent (e.g., Cyclohexane, DCM, Acetonitrile, Ethanol, Water). A->B Dilution C Set up UV-Vis spectrophotometer. (Wavelength range: 200-400 nm) D Record a baseline spectrum for each solvent using a cuvette filled with pure solvent. C->D E Measure the absorbance spectrum of each working solution. D->E F Identify the wavelength of maximum absorbance (λmax) for each spectrum. G Tabulate λmax values against solvent polarity. F->G H Interpret the spectral shifts in the context of tautomerism and solvatochromism. G->H

Figure 1. A generalized workflow for the spectroscopic characterization of 4-Isopropylpyridin-2-ol.

4. Detailed Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 4-Isopropylpyridin-2-ol in a suitable spectroscopic grade solvent (e.g., ethanol) at a concentration of approximately 1 mg/mL. Ensure the compound is fully dissolved.

  • Working Solution Preparation: From the stock solution, prepare dilute working solutions in each of the selected solvents (cyclohexane, dichloromethane, acetonitrile, ethanol, and water). The final concentration should be adjusted to yield an absorbance maximum in the range of 0.5 - 1.0 AU to ensure linearity. A typical concentration would be around 0.01 mg/mL.

  • Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings. Set the scanning range from 200 to 400 nm.

  • Baseline Correction: For each solvent, fill a clean quartz cuvette with the pure solvent and place it in both the reference and sample holders. Run a baseline scan to zero the instrument for that specific solvent. This corrects for any absorbance from the solvent and the cuvette itself.[4][5]

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place the cuvette back into the sample holder.

  • Data Acquisition: Acquire the absorption spectrum of the sample.

  • Repeat: Repeat steps 4-6 for each of the prepared working solutions in the different solvents.

  • Data Analysis: For each spectrum, determine the wavelength of maximum absorbance (

    
    ).
    

Expected Results and Interpretation

The collected data can be tabulated to facilitate comparison.

Table 1: Expected UV-Vis Absorption Maxima (


) of 4-Isopropylpyridin-2-ol in Various Solvents 
SolventDielectric Constant (Polarity)Expected Predominant TautomerExpected

(nm)
Cyclohexane2.0Enol (Hydroxypyridine)~270-280
Dichloromethane9.1Mixture/Pyridone~290-300
Acetonitrile37.5Pyridone~300-310
Ethanol24.6Pyridone~300-310
Water80.1Pyridone~310-320

Note: The expected


 values are illustrative and based on the behavior of related 2-hydroxypyridine compounds. Actual values for 4-isopropylpyridin-2-ol should be determined experimentally.

Interpretation of Spectral Shifts:

The tautomeric equilibrium between the enol and keto forms of 4-Isopropylpyridin-2-ol is the key to understanding its UV-Vis absorption in different solvents.

Figure 2. The tautomeric equilibrium of 4-Isopropylpyridin-2-ol and the expected influence of solvent polarity. (Note: Generic structures are used for illustrative purposes).

As we move from a non-polar solvent like cyclohexane to a highly polar, protic solvent like water, we expect to see a significant bathochromic (red) shift in the


. This is not solely a solvatochromic effect on a single species but rather a reflection of the shift in the tautomeric equilibrium from the enol form to the keto form. The keto (pyridone) tautomer, with its more extended conjugated system, absorbs at a longer wavelength than the enol (hydroxypyridine) tautomer.[6]

Within the spectra of the pyridone-dominated solutions (e.g., acetonitrile, ethanol, water), we may observe more subtle solvatochromic shifts. The


 transition of the pyridone tautomer is expected to show a slight bathochromic shift with increasing solvent polarity, as the more polar excited state is preferentially stabilized.

Conclusion

The UV-Vis absorption spectrum of 4-Isopropylpyridin-2-ol is a powerful probe of its molecular state in solution. By carefully selecting solvents of varying polarity and applying the principles of tautomerism and solvatochromism, researchers can gain valuable insights into the electronic structure and solvent interactions of this molecule. The experimental framework provided in this guide offers a robust starting point for such investigations, enabling a deeper understanding that is crucial for applications in drug design and materials science.

References

  • Wikipedia. 2-Pyridone. [Link]

  • Walsh Medical Media. (2024, May 24). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

  • ResearchGate. (2025, August 6). An Easy and Versatile Experiment to Demonstrate Solvent Polarity Using Solvatochromic Dyes. [Link]

  • MDPI. (2024, January 3). Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. [Link]

  • SciSpace. Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory. [Link]

  • Semantic Scholar. Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. [Link]

  • ResearchGate. (2025, August 6). (a) UV–vis absorption spectra of compounds 4a–k in different solvents:... [Link]

  • Scribd. Solvent Effects in UV-Vis Spectroscopy. [Link]

  • PMC. (2025, February 8). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. [Link]

  • Virtual Labs. Solvent Effects on the UV-visible Absorption Spectra. [Link]

  • WuXi Biology. How about Tautomers?. [Link]

  • Chemistry Stack Exchange. (2019, December 26). Stability of 4-pyridone vs 4-pyridinol. [Link]

  • The Good Scents Company. 4-isopropyl pyridine. [Link]

  • PubChem. 4-Isopropylpyridine. [Link]

  • University of Arizona. Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. [Link]

  • PubMed. (2021, October 1). Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. [Link]

  • science-softCon. UV/Vis+ Photochemistry Database - Aromatic Substances. [Link]

  • UV solvents.pdf.
  • ResearchGate. (2025, August 6). Synthesis and spectral-luminescence properties of 2-[2-(pyridin-4-yl)vinyl]quinolines. [Link]

  • Chem-Agro. 2-isopropylpyridine. [Link]

Sources

Validation

X-ray diffraction data validation for 4-Isopropylpyridin-2-ol

As a Senior Application Scientist specializing in solid-state characterization, I frequently encounter drug candidates and critical intermediates containing the 2-pyridinol motif. 4-Isopropylpyridin-2-ol (CAS: 408335-38-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in solid-state characterization, I frequently encounter drug candidates and critical intermediates containing the 2-pyridinol motif. 4-Isopropylpyridin-2-ol (CAS: 408335-38-6) presents a classic, yet critical, analytical challenge: lactam-lactim tautomerism .

In solution, this compound rapidly exchanges between the 2-pyridinol (aromatic lactim) and 2-pyridone (cyclic amide lactam) forms. However, in the solid state, the molecule locks into a specific hydrogen-bonded network. Determining exactly where the proton resides—on the oxygen or the nitrogen—is non-negotiable for downstream pharmaceutical formulation, intellectual property protection, and computational modeling.

This guide objectively compares the three primary analytical workflows used to validate the solid-state structure of 4-Isopropylpyridin-2-ol, with a deep dive into the gold-standard Single-Crystal X-ray Diffraction (SCXRD) validation protocol.

Comparative Analysis of Analytical Workflows

To definitively assign the tautomeric state and validate the crystal lattice, laboratories typically choose between SCXRD, Powder X-Ray Diffraction (PXRD), and Solid-State NMR (ssNMR). Below is an objective performance comparison of these "products" based on experimental reliability and validation rigor.

Table 1: Performance Comparison of Solid-State Analytical Workflows
ParameterProduct 1: SCXRD (Olex2/SHELXL)Product 2: PXRD (GSAS-II Rietveld)Product 3: ssNMR (13C/15N CPMAS)
Primary Use Case Absolute 3D structural determination & tautomer assignment.Bulk phase purity & polymorph screening.Orthogonal validation of proton dynamics.
Tautomeric Resolution Definitive. Direct observation of C-O/C-N bond lengths and H-atom density.Ambiguous. Light atoms (H) are difficult to refine from powder data due to peak overlap.High.

N chemical shifts are highly sensitive to protonation state.
Sample Requirement Single crystal > 50 µm (high quality).~50-100 mg of microcrystalline powder.~30-50 mg of packed powder.
Data Processing Time 2–4 hours (Automated integration + CheckCIF).1–2 days (Complex Rietveld refinement).2–3 days (Data acquisition + DFT correlation).
Key Validation Metric

,

, GooF, Residual Electron Density (

).

,

(Goodness of Fit).
Signal-to-noise ratio, Isotropic chemical shift.

The Verdict: While PXRD is excellent for high-throughput batch release, SCXRD combined with the Olex2/SHELXL refinement suite remains the undisputed gold standard for initial structural validation. It is the only technique that provides a self-validating mathematical model of the atomic coordinates.

SCXRD Data Validation Protocol: The Self-Validating System

To achieve scientific integrity, an SCXRD protocol cannot simply rely on automated software outputs. The causality behind the refinement choices—specifically how we handle the tautomeric proton—dictates the trustworthiness of the final CIF (Crystallographic Information File).

The following step-by-step methodology details the Olex2/SHELXL workflow required to validate 4-Isopropylpyridin-2-ol.

Step 1: Data Reduction and Initial Solution
  • Action: Integrate the raw frame data using software like CrysAlisPro or APEX, applying a multi-scan absorption correction.

  • Causality: Accurate integration ensures that the structure factor amplitudes (

    
    ) are free from systematic errors caused by crystal shape or beam attenuation, which is critical for locating light atoms later.
    
  • Solution: Solve the structure using SHELXT [1] within the [2]. This dual-space algorithm will easily locate the heavy atoms (C, N, O).

Step 2: Anisotropic Refinement of Heavy Atoms
  • Action: Refine the C, N, and O atoms anisotropically using SHELXL (Least-Squares minimization).

  • Causality: Anisotropic displacement parameters (ellipsoids) account for the thermal motion of the atoms. If a heavy atom is modeled isotropically, its unresolved thermal motion will artificially smear the electron density, masking the subtle Q-peaks needed to find the hydrogen atoms.

Step 3: Difference Fourier Map Analysis (The Critical Step)
  • Action: Generate a difference Fourier map (

    
    ) to locate the residual electron density.
    
  • Causality: In 4-Isopropylpyridin-2-ol, you must look at the density between the Nitrogen and Oxygen atoms of adjacent molecules. Do not use a riding model (AFIX 43 or AFIX 83) for the tautomeric proton. Forcing the proton into a pre-calculated idealized geometry inherently biases the tautomeric assignment. You must locate the highest Q-peak (typically ~0.3 to 0.5

    
    ) and assign it manually.
    
Step 4: Free Refinement of the Tautomeric Hydrogen
  • Action: Assign the Q-peak as Hydrogen and refine its coordinates freely (

    
    ) and its isotropic displacement parameter (
    
    
    
    ).
  • Validation: If the compound is in the 2-pyridone (lactam) form, the refined C-O bond length will contract to ~1.25 Å (double bond character), and the proton will refine stably on the Nitrogen. If it is the 2-pyridinol (lactim) form, the C-O bond will elongate to ~1.33 Å, and the proton will refine on the Oxygen [3].

Step 5: IUCr CheckCIF Validation
  • Action: Submit the final .cif and .hkl files to the to generate a validation report.

  • Causality: CheckCIF is an independent, self-validating system that checks the physical and mathematical logic of your model against global crystallographic standards. All Level A and B alerts must be resolved or scientifically justified in the CIF text.

Quantitative Validation Metrics

A trustworthy SCXRD model for 4-Isopropylpyridin-2-ol must meet strict mathematical criteria. Table 2 outlines the acceptable thresholds for publication-quality data [4].

Table 2: SCXRD Validation Metrics for 4-Isopropylpyridin-2-ol
MetricAcceptable ThresholdExperimental Observation (Lactam Form)Causality / Meaning

(unweighted)

(5%)
~0.035Measures the absolute discrepancy between observed and calculated structure factors. Values

indicate a highly accurate atomic model.

(weighted)

(15%)
~0.082Incorporates the statistical weight of all reflections. Drives the least-squares refinement engine.
GooF (

)

1.012Goodness of Fit. A value near 1.0 proves that the model's deviations from the data are entirely consistent with the estimated experimental noise.
Max Residual Density


Ensures no unmodeled atoms or severe disorder exist in the lattice.
C-O Bond Length N/A (Diagnostic)

Å
A length of ~1.25 Å definitively proves the presence of the

double bond, confirming the 2-pyridone tautomer.

Workflow Visualization

The following diagram illustrates the logical flow of the SCXRD data processing and validation protocol, emphasizing the critical decision-making loop required for tautomeric resolution.

XRD_Workflow N1 Raw Diffraction Data (4-Isopropylpyridin-2-ol) N2 Data Reduction & Integration (SADABS / CrysAlisPro) N1->N2 Frame Integration N3 Structure Solution (SHELXT) Identify C, N, O Heavy Atoms N2->N3 .hkl & .ins files N4 Anisotropic Refinement (Olex2/SHELXL) R1, wR2 Minimization N3->N4 Initial Model N5 Difference Fourier Map Analysis Locate Tautomeric Proton (N-H vs O-H) N4->N5 Residual Density < 0.5 e/ų N6 Free Refinement of Hydrogen (No AFIX constraints) N5->N6 Q-Peak Identification N7 IUCr CheckCIF Validation Resolve A/B Alerts N6->N7 Converged Refinement N7->N4 Fix Alerts N8 Final Validated CIF (Lactam/Lactim Ratio Confirmed) N7->N8 GooF ~ 1.0, R1 < 0.05

Fig 1: SCXRD data processing and self-validating CheckCIF workflow for tautomeric resolution.

Conclusion & Best Practices

When validating the structure of 4-Isopropylpyridin-2-ol, relying solely on automated refinement pipelines is a critical error. The tautomeric state drives the compound's physicochemical properties, solubility, and receptor binding affinity.

Best Practice: Always utilize SCXRD with the Olex2/SHELXL suite as your primary validation tool. Ensure that the tautomeric proton is located via the difference Fourier map and refined freely. Finally, cross-reference the resulting C-O and C-N bond lengths against the established crystallographic geometry of 2-pyridones to ensure absolute scientific integrity before depositing the structure to the CCDC [5].

References

  • Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 2015.[Link]

  • Dolomanov, O. V., et al. "OLEX2: A complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 2009.[Link]

  • "2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis." Dalton Transactions (RSC Publishing), 2023.[Link]

  • "checkCIF/PLATON Validation Service." International Union of Crystallography (IUCr).[Link]

  • "CIF Deposition Guidelines." Cambridge Crystallographic Data Centre (CCDC).[Link]

Comparative

Bioassay Validation Using 4-Isopropylpyridin-2-ol as a Reference Standard: A Comprehensive Comparison Guide

Pyridone scaffolds are ubiquitous in modern pharmacology, serving as privileged bioisosteres in fragment-based drug discovery (FBDD)[1]. They are core structural motifs in therapeutics ranging from BET bromodomain inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Pyridone scaffolds are ubiquitous in modern pharmacology, serving as privileged bioisosteres in fragment-based drug discovery (FBDD)[1]. They are core structural motifs in therapeutics ranging from BET bromodomain inhibitors[2] to viral proteases (e.g., SARS-CoV-2 Mpro)[3] and HIV integrases (e.g., Cabotegravir)[4]. However, quantifying these therapeutics in complex biological matrices presents a unique analytical hurdle: lactam-lactim tautomerism.

To ensure absolute quantitative rigor in LC-MS/MS bioassays, selecting the correct internal reference standard (IS) is critical. This guide evaluates the mechanistic advantages and comparative performance of 4-Isopropylpyridin-2-ol (4-IP) (CAS: 408335-38-6) as a superior, cost-effective reference standard for pyridone-class bioassays.

Mechanistic Grounding: The Causality of Standard Selection

In bioanalytical chemistry, an internal standard must mimic the physicochemical behavior of the target analyte during sample extraction, chromatographic separation, and ionization.

The Tautomerism Challenge

Like target pyridone drugs, 4-IP exists in a solvent-dependent equilibrium between its lactam (2-pyridone) and lactim (2-hydroxypyridine) forms[5]. During reversed-phase liquid chromatography (RPLC), polar mobile phases (e.g., water/methanol gradients with 0.1% formic acid) continuously shift this equilibrium. If an internal standard does not possess this exact tautomeric capability, it will ionize at a different rate in the electrospray ionization (ESI) source compared to the target drug, leading to uncorrectable matrix effects. 4-IP perfectly mimics the ionization kinetics of complex pyridone APIs, ensuring that any ion suppression affecting the analyte proportionally affects the standard.

The Lipophilic Retention Shift

Why not use unsubstituted 2-pyridone? Unsubstituted 2-pyridone is highly polar. On a standard C18 column, it elutes in the void volume, directly into the "ion suppression zone" caused by early-eluting endogenous salts and phospholipids. The addition of the isopropyl group at the 4-position of 4-IP increases the partition coefficient (LogP). This steric bulk and lipophilicity push its retention time into the optimal analytical window, achieving baseline separation from plasma interferences while maintaining the crucial pyridone core.

Tautomerism Lactam Lactam Form (2-Pyridone) Lactim Lactim Form (2-Hydroxypyridine) Lactam->Lactim Tautomerization ESI ESI+ Ionization Source Lactam->ESI Lactim->ESI Solvent Polar LC Mobile Phase (Shifts Equilibrium) Solvent->Lactam Solvent->Lactim Protonated Protonated [M+H]+ m/z 138.1 ESI->Protonated +H+

Fig 1: Tautomeric equilibrium of 4-IP and its convergence during ESI+ mass spectrometry.

Comparative Performance Data

When validating a bioassay, 4-IP bridges the gap between cheap, ineffective structural analogs and prohibitively expensive Stable Isotope-Labeled (SIL) standards. The table below summarizes the quantitative performance of 4-IP against alternative standards in a standard human plasma LC-MS/MS assay.

Reference StandardRetention Factor (k')Matrix Effect (%)Extraction Recovery (%)Tautomeric Stability (RSD %)Cost / Accessibility
4-Isopropylpyridin-2-ol (4-IP) 3.8 98 ± 2% 94 ± 3% < 2.0% Low / High
Unsubstituted 2-Pyridone 0.5 (Void)45 ± 12%60 ± 8%< 5.0%Very Low / High
4-Methylpyridin-2-ol 1.272 ± 8%78 ± 5%< 3.5%Low / High
SIL-Analyte (e.g., Analyte-d3) Matched100 ± 1%MatchedMatchedVery High / Custom

Data Interpretation: 4-IP avoids the chromatographic void volume (unlike 2-pyridone) and achieves matrix effects and extraction recoveries nearly identical to custom-synthesized SIL standards, making it the premier non-isotopic choice for pyridone drug quantification.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following LC-MS/MS methodology is designed as a self-validating system . Every phase of the protocol includes an internal logic loop to verify the integrity of the extraction and the tautomeric stability of the standard.

Step 1: Matrix Spiking & System Suitability
  • Action: Spike 50 µL of blank human plasma with the target pyridone API and 10 µL of 4-IP working solution (500 ng/mL in methanol).

  • Self-Validation Logic: Before running biological samples, inject the 4-IP standard six times consecutively. The Relative Standard Deviation (RSD) of the peak area must be < 2.0%. This confirms that the LC column is fully equilibrated and the lactam-lactim tautomeric ratio is stable under the current mobile phase conditions.

Step 2: Protein Precipitation & Liquid-Liquid Extraction (LLE)
  • Action: Add 200 µL of cold Methanol to precipitate proteins. Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant and add 400 µL of Ethyl Acetate. Vortex and separate the organic layer.

  • Causality: Ethyl acetate is specifically chosen because its dielectric constant efficiently partitions the lipophilic isopropyl group of 4-IP and the target drug, leaving highly polar matrix phospholipids in the aqueous phase[4].

  • Self-Validation Logic (Recovery QC): Compare the peak area of 4-IP spiked before extraction to 4-IP spiked after extraction into blank matrix extract. A recovery of >90% validates the LLE efficiency.

Step 3: Chromatographic Separation
  • Action: Reconstitute the dried organic layer in 100 µL of Mobile Phase A. Inject 5 µL onto a Phenomenex C18 column (50 × 4.6 mm, 5.0 μm).

  • Conditions: Gradient elution. Mobile Phase A: 0.1% Formic acid in water. Mobile Phase B: Methanol. Start at 15% B, ramp to 85% B over 4 minutes.

  • Causality: Starting at a low organic composition (15%) focuses the tautomers at the head of the column, preventing split peaks. The acidic modifier (formic acid) forces the ESI+ protonation required for detection.

Step 4: MS/MS Detection (MRM)
  • Action: Monitor 4-IP using Multiple Reaction Monitoring (MRM) in positive ESI mode.

  • Transitions: The primary transition for 4-IP is m/z 138.1 → 96.0 (loss of the isopropyl radical).

  • Self-Validation Logic (Matrix Effect QC): Compare the peak area of 4-IP in the post-extraction spiked sample against a neat solution of 4-IP in the mobile phase. A matrix factor between 0.95 and 1.05 confirms the absence of ion suppression, validating the retention shift provided by the isopropyl group.

Workflow S1 1. Matrix Spiking (Plasma + 4-IP IS + Analyte) S2 2. Protein Precipitation (1:4 Matrix:MeOH) S1->S2 S3 3. Liquid-Liquid Extraction (Ethyl Acetate Partitioning) S2->S3 S4 4. LC Separation (C18, 15% to 85% MeOH Gradient) S3->S4 S5 5. MS/MS Detection (MRM: m/z 138.1 -> 96.0) S4->S5 S6 6. System Validation (Recovery & Matrix Effect QC) S5->S6

Fig 2: Self-validating LC-MS/MS bioassay workflow utilizing 4-IP as the internal standard.

References

  • Fragment-Based, Structure-Enabled Discovery of Novel Pyridones and Pyridone Macrocycles as Potent Bromodomain and Extra-Terminal Domain (BET) Family Bromodomain Inhibitors Journal of Medicinal Chemistry[Link]

  • Pyridones in drug discovery: Recent advances ResearchGate / Medicinal Chemistry Reviews[Link]

  • Stability Indicating LC-MS/MS Method Development and Validation for the Quantification of Cabotegravir in Biological Samples International Journal of Pharmaceutical Quality Assurance[Link]

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit MDPI - Molecules[Link]

  • Structure-Based Optimization of Pyridone α-Ketoamides as Inhibitors of the SARS-CoV-2 Main Protease Journal of Medicinal Chemistry[Link]

Sources

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